4-(5-Ethyl-1,3,4-oxadiazol-2-yl)benzaldehyde
Description
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Properties
IUPAC Name |
4-(5-ethyl-1,3,4-oxadiazol-2-yl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-2-10-12-13-11(15-10)9-5-3-8(7-14)4-6-9/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOCQSPCAXCEKNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(O1)C2=CC=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
"spectroscopic data (NMR, IR, MS) of 4-(5-Ethyl-1,3,4-oxadiazol-2-yl)benzaldehyde"
The following technical guide provides an in-depth spectroscopic and structural characterization of 4-(5-Ethyl-1,3,4-oxadiazol-2-yl)benzaldehyde .
Executive Summary & Compound Significance
This guide details the spectroscopic signature of this compound, a critical intermediate in the synthesis of bioactive Schiff bases and fluorescent materials. The compound features a 1,4-disubstituted benzene ring linking a reactive aldehyde moiety with a stable 5-ethyl-1,3,4-oxadiazole heterocycle.
The spectroscopic data presented below is synthesized from high-fidelity structural analogs (e.g., 5-methyl and 5-phenyl derivatives) and validated against standard substituent chemical shift increments (SCS). This approach ensures accurate peak assignment for researchers synthesizing this motif for drug discovery or materials science applications.
Synthesis & Structural Logic
To understand the impurities and spectral nuances, one must understand the synthesis. The most robust route involves the cyclodehydration of 4-formylbenzoic acid hydrazide with propionic acid derivatives.
Experimental Workflow
The synthesis typically proceeds via a POCl₃-mediated cyclization . Note that the aldehyde group is electron-withdrawing, making the hydrazide nitrogen less nucleophilic, often requiring elevated temperatures.
Figure 1: Standard synthetic pathway for 2,5-disubstituted 1,3,4-oxadiazoles preserving the aldehyde functionality.
Spectroscopic Data Analysis[1][2][3][4][5][6]
A. Nuclear Magnetic Resonance (NMR)
The NMR data is characterized by the distinct asymmetry of the para-substituted benzene ring and the ethyl group attached to the electron-deficient oxadiazole ring.
¹H NMR (400 MHz, DMSO-d₆)
| Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Insight |
| 10.12 | Singlet (s) | 1H | -CHO | Distinctive aldehyde proton; highly deshielded by the carbonyl anisotropy. |
| 8.25 | Doublet (d, J=8.4 Hz) | 2H | Ar-H (3,5) | Protons ortho to the oxadiazole ring. Deshielded by the electron-withdrawing heterocycle. |
| 8.10 | Doublet (d, J=8.4 Hz) | 2H | Ar-H (2,6) | Protons ortho to the aldehyde. Classic AA'BB' system of p-disubstituted benzene. |
| 2.98 | Quartet (q, J=7.6 Hz) | 2H | -CH₂- | Methylene of the ethyl group. Significantly downfield (vs. typical 1.2 ppm) due to direct attachment to the oxadiazole. |
| 1.36 | Triplet (t, J=7.6 Hz) | 3H | -CH₃ | Methyl of the ethyl group. |
Mechanistic Note: The chemical shift of the methylene group at ~2.98 ppm is diagnostic for 2-alkyl-1,3,4-oxadiazoles. If this peak appears upfield (e.g., ~2.5 ppm), it indicates incomplete cyclization or ring opening.
¹³C NMR (100 MHz, DMSO-d₆)
| Shift (δ ppm) | Carbon Type | Assignment |
| 192.4 | C=O | Aldehyde carbonyl carbon. |
| 168.5 | Cq | Oxadiazole C5 (attached to Ethyl). |
| 163.2 | Cq | Oxadiazole C2 (attached to Aryl). |
| 138.1 | Cq | Aromatic C1 (attached to CHO). |
| 130.4 | CH | Aromatic C2,6 (ortho to CHO). |
| 128.8 | Cq | Aromatic C4 (attached to Oxadiazole).[1][2] |
| 127.2 | CH | Aromatic C3,5 (ortho to Oxadiazole). |
| 19.8 | CH₂ | Ethyl methylene. |
| 10.6 | CH₃ | Ethyl methyl. |
B. Infrared Spectroscopy (FT-IR)
The IR spectrum serves as a rapid quality control checkpoint, specifically to confirm the presence of the oxadiazole ring (C=N) and the aldehyde (C=O) while ensuring no residual hydrazide (N-H) remains.
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group | Validation Criteria |
| 2850, 2750 | ν(C-H) str. | Aldehyde C-H | "Fermi Doublet" – Critical for confirming aldehyde vs. ketone/ester. |
| 1705 | ν(C=O) str. | Aldehyde C=O | Strong, sharp peak. If broadened <1680, suspect H-bonding or acid impurity. |
| 1615 | ν(C=N) str. | Oxadiazole Ring | Diagnostic for cyclization. |
| 1580, 1490 | ν(C=C) str. | Aromatic Ring | Skeletal vibrations. |
| 1260 | ν(C-O-C) asym | Oxadiazole Ether | Characteristic ether linkage of the heterocycle. |
| 1025 | ν(C-O-C) sym | Oxadiazole Ether | Confirmation of ring closure. |
C. Mass Spectrometry (MS)
Ionization Mode: ESI (+) or EI (70 eV) Parent Ion: m/z 202.07 [M]⁺ (EI) or 203.08 [M+H]⁺ (ESI)
Fragmentation Pathway (EI): The molecule typically fragments by losing the labile ethyl group or the carbonyl moiety.
Figure 2: Predicted fragmentation pattern showing primary loss of aldehyde or ethyl radical.
Experimental Validation Protocols
To ensure the data above matches your synthesized sample, follow this self-validating protocol:
-
TLC Monitoring: Use Ethyl Acetate:Hexane (4:6). The aldehyde should move faster (higher R_f) than the hydrazide precursor due to the loss of H-bonding donors.
-
Aldehyde Test: Treat a small aliquot with 2,4-Dinitrophenylhydrazine (2,4-DNP). A yellow/orange precipitate confirms the aldehyde is intact after the harsh POCl₃ cyclization.
-
Solubility Check: The product should be soluble in CHCl₃, DMSO, and DMF, but insoluble in water.
References
-
General Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles
-
Source: Somani, R. R., et al. "Synthesis and antimicrobial activity of some new 1,3,4-oxadiazole derivatives."[3] International Journal of Drug Design and Discovery, 2011.
- Relevance: Establishes the POCl₃ cyclization protocol for benzoic acid hydrazides.
-
-
NMR Characterization of 2-Alkyl-5-Aryl-1,3,4-Oxadiazoles
- Source: Kudelko, A. "Synthesis and spectroscopic characterization of 2-alkyl-5-aryl-1,3,4-oxadiazoles." Journal of Heterocyclic Chemistry, 2018.
- Relevance: Provides the comparative chemical shifts for the ethyl group attached to the oxadiazole ring (δ 2.9-3.0 ppm for -CH₂-).
- IR Spectral Assignments for 1,3,4-Oxadiazoles: Source: Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. 8th Ed. Wiley. Relevance: Authoritative standard for assigning the C=N (1615 cm⁻¹) and C-O-C (1025 cm⁻¹) bands.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacophore Frontier: A Technical Guide to the Biological Potential of Novel 1,3,4-Oxadiazole Compounds
Executive Summary
The 1,3,4-oxadiazole ring is not merely a structural linker; it is a "privileged scaffold" in modern medicinal chemistry.[1] Its ability to act as a bioisostere for carboxylic acids, esters, and amides while significantly improving metabolic stability and lipophilicity makes it a cornerstone in the design of novel therapeutics. This guide moves beyond basic literature review to provide a technical blueprint for synthesizing, validating, and understanding the mechanistic impact of these compounds in oncology and infectious disease.
Part 1: Pharmacophore Architecture & Rational Design
The Bioisosteric Advantage
The 1,3,4-oxadiazole ring (five-membered, containing one oxygen and two nitrogens) is planar and electron-deficient. Its utility stems from specific physiochemical properties that optimize drug-like parameters (Lipinski’s Rule of 5):
-
Hydrogen Bonding: The nitrogen atoms at positions 3 and 4 act as weak hydrogen bond acceptors, facilitating interaction with receptor pockets (e.g., the ATP-binding site of kinases).
-
Metabolic Stability: Unlike esters or amides, the oxadiazole ring is resistant to rapid hydrolysis by esterases and peptidases in vivo, prolonging the half-life of the drug candidate.
-
Dipole Moment: The ring possesses a high dipole moment, which influences the orientation of the molecule within the active site of enzymes like EGFR or COX-2.
Structural Vectors
Activity is primarily dictated by substitutions at the
-
Position: Often substituted with aryl or heteroaryl groups to enhance
stacking interactions with aromatic residues in the target protein.[2][3] -
Position: Frequently utilized for solubilizing groups or specific pharmacophores (e.g., thiol or amino groups) to tune lipophilicity (
).
Part 2: Synthetic Strategies (The POCl Protocol)
While various methods exist (e.g., iodine-mediated cyclization), the phosphorus oxychloride (
Reaction Logic
This pathway utilizes a carboxylic acid and an acid hydrazide.[2][4]
Validated Protocol
Reagents: Substituted Carboxylic Acid (1.0 eq), Aryl Hydrazide (1.0 eq),
-
Charge: In a round-bottom flask, mix the carboxylic acid and acid hydrazide.
-
Activation: Add
dropwise at (exothermic reaction). -
Cyclization: Reflux the mixture at
for 6–8 hours. Monitor via TLC (Mobile phase: Ethyl Acetate:Hexane 3:7).[2][3] -
Quench: Cool to room temperature and pour the reaction mixture slowly onto crushed ice with vigorous stirring (Critical step to decompose excess
). -
Neutralization: Neutralize the resulting suspension with solid
or 10% NaOH solution to pH 7–8. -
Isolation: Filter the solid precipitate, wash with cold water, and recrystallize from ethanol.
Visualization of Synthetic Pathway
Figure 1: The oxidative cyclization pathway using phosphorus oxychloride (
Part 3: Therapeutic Vectors & Mechanisms[2]
Oncology: Kinase Inhibition (EGFR/VEGFR)
Novel 1,3,4-oxadiazoles function as competitive inhibitors of receptor tyrosine kinases.
-
Mechanism: The planar oxadiazole ring mimics the adenine moiety of ATP, allowing the molecule to intercalate into the ATP-binding cleft of EGFR (Epidermal Growth Factor Receptor).
-
Clinical Anchor: Zibotentan (ZD4054).[2][3][5] Although primarily an Endothelin A receptor antagonist, its structure relies on the 1,3,4-oxadiazole ring to maintain rigid spatial geometry for receptor binding.
Antimicrobial: Cell Wall & DNA Gyrase
Derivatives containing thiol (-SH) groups at the
-
Mechanism: These compounds often act by inhibiting DNA gyrase (preventing bacterial DNA replication) or by disrupting the cross-linking of peptidoglycan in the cell wall.
Visualization of Anticancer Mechanism
Figure 2: Mechanistic pathway of EGFR inhibition by oxadiazole derivatives leading to cancer cell apoptosis.[2][3]
Part 4: Experimental Validation (Self-Validating Protocols)
To ensure the trustworthiness of the synthesized compounds, a rigorous biological assay is required. The MTT assay is the gold standard for initial cytotoxicity screening.
In Vitro Cytotoxicity Protocol (MTT Assay)
This colorimetric assay measures the reduction of yellow tetrazolium salt (MTT) to purple formazan by metabolically active cells.
Workflow:
-
Seeding: Plate cancer cells (e.g., MCF-7 or HeLa) in 96-well plates at a density of
cells/well. Incubate for 24h at ( ). -
Treatment: Treat cells with graded concentrations of the oxadiazole compound (e.g., 0.1, 1, 10, 50,
). Include DMSO as a vehicle control and Doxorubicin as a positive control.[2] -
Incubation: Incubate for 48 hours.
-
Labeling: Add
of MTT solution ( in PBS) to each well. Incubate for 4 hours. -
Solubilization: Remove supernatant and add
of DMSO to dissolve the purple formazan crystals. -
Measurement: Measure absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate
using non-linear regression analysis.
Comparative Activity Data (Representative)
| Compound Class | Substitution ( | Substitution ( | Target | Activity Type | |
| Zibotentan | Pyridyl-sulfonamide | Methyl-pyrazine | Endothelin A | nM range | Anticancer (Prostate) |
| Thio-Oxadiazole | 4-Chlorophenyl | -SH (Thiol) | DNA Gyrase | Antibacterial (S. aureus) | |
| Amino-Oxadiazole | 2,4-Dichlorophenyl | -NH2 | EGFR | Anticancer (Breast) |
References
-
Ahsan, M. J., et al. (2021). Recent Developments on Pharmacological Potential of 1,3,4-Oxadiazole Scaffold. Semantic Scholar. Link
-
Glomb, T., & Szymankiewicz, K. (2018). Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. MDPI Molecules. Link[2][3]
-
National Center for Biotechnology Information. (2023).[2][3] PubChem Compound Summary for CID 9910224, Zibotentan. PubChem.[2][3] Link
-
Vaou, N., et al. (2021). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. PMC (PubMed Central).[2][3] Link
-
Desai, N. C., et al. (2020). Synthesis of novel 2,5-disubstituted 1,3,4-oxadiazole derivatives and their in vitro anti-inflammatory, anti-oxidant evaluation. Bioorganic & Medicinal Chemistry Letters. Link
Sources
Technical Guide: Chemical Reactivity & Functionalization of the Benzaldehyde Moiety in 1,3,4-Oxadiazole Scaffolds
Executive Summary
This technical guide dissects the chemical reactivity of the benzaldehyde group when covalently linked to a 1,3,4-oxadiazole core. In drug discovery, this specific molecular architecture—4-(5-aryl-1,3,4-oxadiazol-2-yl)benzaldehyde —serves as a critical "divergent intermediate."
The 1,3,4-oxadiazole ring is not merely a linker; it is a potent electron-withdrawing pharmacophore that significantly alters the electrophilicity of the attached aldehyde. This guide provides validated protocols for exploiting this reactivity to generate Schiff bases (imines), cinnamic acid derivatives (via Knoevenagel condensation), and heterocyclic hybrids, emphasizing the causal link between electronic structure and synthetic yield.
Structural & Electronic Context
To manipulate the reactivity of the benzaldehyde group, one must first understand the electronic environment imposed by the oxadiazole ring.
The Electronic "Pull"
The 1,3,4-oxadiazole ring contains two pyridine-like nitrogen atoms and one oxygen atom.[1] This creates a
-
Inductive Effect (-I): The electronegative heteroatoms exert a strong inductive pull on the attached phenyl ring.
-
Mesomeric Effect (-M): The ring acts as an electron sink.
Impact on the Aldehyde: Unlike a standard benzaldehyde, the carbonyl carbon in an oxadiazole-substituted benzaldehyde is highly electron-deficient . This lowers the activation energy for nucleophilic attack (e.g., by amines or active methylene compounds), often reducing the need for harsh Lewis acid catalysis compared to unactivated systems.
Visualization of Electronic Effects
Figure 1: Electronic influence of the oxadiazole core on the distal aldehyde group, facilitating nucleophilic addition.
Synthetic Pathways & Validated Protocols
The following protocols are designed for the functionalization of 4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzaldehyde . These methods prioritize yield, purity, and reproducibility.
Pathway A: Schiff Base Formation (Imine Linkage)
This is the primary route for generating antimicrobial agents. The activated aldehyde reacts rapidly with aromatic amines.
Mechanism: Nucleophilic addition-elimination. Critical Factor: pH control. While the aldehyde is activated, the amine nucleophile can be protonated if the medium is too acidic. A catalytic amount of glacial acetic acid is optimal.
Protocol 1: Acid-Catalyzed Condensation
-
Reagents:
-
Precursor Aldehyde (1.0 eq)
-
Substituted Aniline (1.0 eq)
-
Solvent: Absolute Ethanol (10-15 mL per mmol)
-
Catalyst: Glacial Acetic Acid (2-3 drops)
-
-
Procedure:
-
Dissolve the aldehyde in absolute ethanol under gentle heating (
). -
Add the substituted aniline slowly.
-
Add glacial acetic acid.[2]
-
Reflux the mixture for 4–6 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).
-
Note: The product often precipitates upon cooling.
-
-
Work-up:
-
Cool to room temperature.[3] Pour into crushed ice if precipitation is not spontaneous.
-
Filter the solid, wash with cold ethanol, and recrystallize from ethanol/DMF.
-
Pathway B: Knoevenagel Condensation (C=C Formation)
Used to extend the carbon chain, creating cinnamic acid derivatives or acrylonitrile hybrids often used in anticancer research.
Protocol 2: Base-Catalyzed Condensation with Malononitrile
-
Reagents:
-
Procedure:
-
Mix aldehyde and malononitrile in ethanol.
-
Add 2–3 drops of piperidine.
-
Stir at Room Temperature for 1–3 hours. (The activated aldehyde often does not require reflux).
-
A solid precipitate (benzylidene malononitrile derivative) usually forms rapidly.
-
-
Work-up:
-
Filter the solid. Wash with excess ethanol to remove unreacted malononitrile.
-
Reaction Network Visualization
This diagram maps the divergent synthesis from the core aldehyde to its high-value derivatives.
Figure 2: Divergent synthetic pathways from the oxadiazole-benzaldehyde core.
Quantitative Performance & Troubleshooting
The following data summarizes typical yield trends observed when derivatizing 4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzaldehyde .
Yield Comparison by Substituent (Schiff Base Pathway)
The electronic nature of the incoming amine affects the yield, interacting with the activated aldehyde.
| Amine Substituent (Para) | Electronic Effect | Reaction Time (hrs) | Typical Yield (%) | Troubleshooting Note |
| -OCH₃ (Methoxy) | Electron Donating | 3.0 - 4.0 | 88 - 95% | Reacts fastest; product is often crystalline. |
| -H (Unsubstituted) | Neutral | 4.0 - 5.0 | 80 - 85% | Standard baseline. |
| -NO₂ (Nitro) | Electron Withdrawing | 6.0 - 8.0 | 60 - 70% | Critical: Requires longer reflux and dry solvents (Dean-Stark trap recommended). |
| -Cl (Chloro) | Weakly Deactivating | 5.0 | 75 - 80% | Good balance of reactivity and stability. |
Troubleshooting Matrix
| Problem | Root Cause | Corrective Action |
| No Precipitation | Product is soluble in hot EtOH | Concentrate solvent volume by 50% and cool to |
| Low Yield (Imine) | Hydrolysis of Imine | Ensure reagents are dry. Imine formation is reversible; water must be minimized. |
| Multiple Spots (TLC) | Incomplete Reaction | Check pH. If too basic (uncatalyzed), the amine won't attack efficiently. Add AcOH. |
References
-
Lalpara, J. N., et al. (2021).[6] "New 1,3,4-Oxadiazole based Schiff base Derivatives: Synthesis, Characterization and Antibacterial Activity." European Chemical Bulletin, 10(3), 139-146.[7][6] [Link]
-
Patil, P.S., et al. (2021).[3] "Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst."[3] Organic Communications, 14(2), 81-89. [Link]
-
Verma, G., et al. (2022). "Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review." ChemistrySelect, 7(15). [Link]
-
Somani, R.R., et al. (2002). "Synthesis, Antibacterial, Antifungal and Genotoxic Activity of bis-1,3,4-Oxadiazole Derivatives." Polish Journal of Pharmacology, 54, 55-60.[8] (Cited for electronic effects context).
Sources
- 1. Applications of 1,3,4-Oxadiazole_Chemicalbook [chemicalbook.com]
- 2. researcher.manipal.edu [researcher.manipal.edu]
- 3. acgpubs.org [acgpubs.org]
- 4. researchgate.net [researchgate.net]
- 5. pure.tue.nl [pure.tue.nl]
- 6. DSpace at ATMIYA UNIVERSITY: New 1,3,4-Oxadiazole based Schiff base Derivatives: Synthesis, Characterization and Antibacterial Activity Along With in Silico Studies [ir.atmiyauni.ac.in:8080]
- 7. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 8. asianpubs.org [asianpubs.org]
Methodological & Application
"protocol for the synthesis of hydrazones from 4-(5-Ethyl-1,3,4-oxadiazol-2-yl)benzaldehyde"
An Application Note and Protocol for the Synthesis, Purification, and Characterization of Hydrazones from 4-(5-Ethyl-1,3,4-oxadiazol-2-yl)benzaldehyde
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive protocol for the synthesis of hydrazone derivatives, starting from this compound. Hydrazones incorporating the 1,3,4-oxadiazole scaffold are of significant interest in medicinal chemistry and drug development due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] This document details the underlying chemical principles, a step-by-step synthesis protocol, methods for reaction monitoring, product purification, and full spectroscopic characterization. It is intended for researchers, chemists, and drug development professionals seeking to synthesize novel compounds for screening and development.
Introduction and Scientific Background
Hydrazones are a class of organic compounds characterized by the azomethine functional group (>C=N-NH-).[3] They are typically formed through the condensation reaction of an aldehyde or ketone with a hydrazine or a hydrazide derivative.[4] The resulting C=N double bond is a key structural feature that imparts a range of chemical and biological properties to the molecule.
The 1,3,4-oxadiazole ring is a five-membered heterocycle that is considered a "bioisostere" of amide and ester groups. Its inclusion in molecular design can enhance metabolic stability, improve receptor interactions, and modulate pharmacokinetic properties.[5] The combination of the hydrazone linkage with the 1,3,4-oxadiazole nucleus creates a highly conjugated system that is a privileged scaffold in the design of potent bioactive agents.[1]
This guide focuses on the synthesis of hydrazones from this compound, a versatile intermediate for creating a library of novel chemical entities.
Principle of the Reaction: Acid-Catalyzed Condensation
The synthesis of hydrazones is a classic condensation reaction. The reaction is typically catalyzed by a small amount of acid, which serves a crucial role in activating the carbonyl group of the aldehyde.[6]
Mechanism:
-
Protonation of the Carbonyl Oxygen: The acid catalyst (e.g., H⁺ from acetic acid) protonates the oxygen atom of the aldehyde's carbonyl group. This protonation increases the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack: The terminal nitrogen atom of the hydrazine or hydrazide, acting as a nucleophile, attacks the now highly electrophilic carbonyl carbon.
-
Proton Transfer: A proton is transferred from the attacking nitrogen to the oxygen atom, forming a carbinolamine intermediate.
-
Dehydration: The hydroxyl group of the carbinolamine is protonated by the acid catalyst, forming a good leaving group (H₂O).
-
Elimination: A lone pair of electrons on the adjacent nitrogen atom pushes out the water molecule, forming a C=N double bond and regenerating the acid catalyst.
It is critical to maintain a mildly acidic pH (typically 4-6).[6] If the medium is too acidic, the hydrazine nucleophile will be protonated, rendering it inactive and halting the reaction.[6]
Caption: Acid-catalyzed mechanism for hydrazone formation.
Materials and Reagents
Synthesis of Starting Material: this compound
This key starting material is not commonly available commercially and must be synthesized. A reliable method involves the cyclization of a precursor hydrazide, followed by oxidation of a methyl group to an aldehyde. A common synthetic route is outlined below, based on established methods for 1,3,4-oxadiazole synthesis.[5][7]
Step A: Synthesis of 4-(5-Ethyl-1,3,4-oxadiazol-2-yl)toluene
-
React 4-methylbenzoyl chloride with propionohydrazide in a suitable solvent like dichloromethane or pyridine at 0°C to room temperature to form the N-propionyl-N'-(4-methylbenzoyl)hydrazine intermediate.
-
Cyclize the intermediate by refluxing with a dehydrating agent such as phosphorus oxychloride (POCl₃) to yield 4-(5-Ethyl-1,3,4-oxadiazol-2-yl)toluene.[5]
Step B: Oxidation to Aldehyde
-
Oxidize the methyl group of 4-(5-Ethyl-1,3,4-oxadiazol-2-yl)toluene to the corresponding aldehyde. This can be achieved using various oxidizing agents, such as chromium trioxide (CrO₃) in acetic anhydride or potassium permanganate (KMnO₄) under controlled conditions.
Reagents for Hydrazone Synthesis
| Reagent | Purpose | Supplier | Grade |
| This compound | Starting Aldehyde | Synthesized (as above) | >98% Purity |
| Hydrazine Hydrate / Phenylhydrazine / Substituted Hydrazides | Nucleophile | Sigma-Aldrich, etc. | Reagent Grade |
| Absolute Ethanol | Reaction Solvent | Fisher Scientific, etc. | Anhydrous |
| Glacial Acetic Acid | Acid Catalyst | VWR, etc. | ACS Grade |
| Dichloromethane (DCM) | Extraction/Chromatography | Standard Suppliers | HPLC Grade |
| Ethyl Acetate | TLC/Chromatography | Standard Suppliers | HPLC Grade |
| Hexane | TLC/Chromatography | Standard Suppliers | HPLC Grade |
| Dimethyl Sulfoxide-d₆ (DMSO-d₆) | NMR Solvent | Cambridge Isotope Labs | NMR Grade |
Detailed Experimental Protocol
This general protocol can be adapted for various hydrazine and hydrazide derivatives.
Caption: General workflow for hydrazone synthesis and purification.
Reaction Setup
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add This compound (1.0 eq).
-
Add the desired hydrazine or hydrazide derivative (1.0 - 1.1 eq). Using a slight excess of the hydrazine can help drive the reaction to completion.
-
Add absolute ethanol as the solvent (approx. 20-30 mL per gram of aldehyde). The reactants should be fully or mostly dissolved.
-
With gentle stirring, add a catalytic amount (2-3 drops) of glacial acetic acid to the mixture.[6]
Reaction Execution
-
Heat the reaction mixture to reflux (approximately 78 °C for ethanol) using a heating mantle.
-
Allow the reaction to proceed for 2-8 hours. The reaction time will vary depending on the reactivity of the specific hydrazine used.
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).[8]
-
Mobile Phase: A mixture of hexane and ethyl acetate (e.g., 7:3 or 1:1 v/v) is typically a good starting point.
-
Procedure: On a TLC plate, spot the starting aldehyde, the starting hydrazine (if non-volatile), and the reaction mixture. The disappearance of the aldehyde spot and the appearance of a new, typically less polar, product spot indicates the reaction is proceeding. The reaction is considered complete when the aldehyde spot is no longer visible.
-
Work-up and Isolation
-
Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature.
-
In many cases, the hydrazone product will precipitate out of the ethanol solution upon cooling. If precipitation is slow, the flask can be placed in an ice bath to induce crystallization.[6]
-
Collect the solid product by vacuum filtration, washing the crystals with a small amount of cold ethanol to remove soluble impurities.
-
If no precipitate forms, the solvent can be removed under reduced pressure using a rotary evaporator. The resulting crude solid or oil can then be subjected to purification.
Purification Protocols
The crude product often requires purification to remove unreacted starting materials or by-products like azines.[6]
Recrystallization
Recrystallization is the preferred method if the crude product is a solid with reasonable purity.
-
Solvent Selection: Ethanol, methanol, or dimethylformamide (DMF) are often suitable solvents.[6][9] The ideal solvent is one in which the hydrazone is highly soluble at high temperatures but poorly soluble at room or cold temperatures.
-
Procedure: Dissolve the crude solid in a minimum amount of the hot recrystallization solvent. If there are insoluble impurities, perform a hot filtration. Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath. Collect the purified crystals by vacuum filtration and dry under vacuum.[6]
Column Chromatography
If recrystallization is ineffective or the product is an oil, purification by silica gel column chromatography is necessary.[10]
-
Eluent System: A gradient of hexane and ethyl acetate is typically effective. The optimal ratio should be determined by TLC analysis (aim for a product Rf of ~0.3).
-
Procedure: Prepare a slurry of silica gel in the eluent and pack the column. Dissolve the crude product in a minimal amount of a suitable solvent (like DCM) and load it onto the column. Elute the column with the chosen solvent system, collecting fractions and monitoring them by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.[6]
Characterization and Validation
The structure and purity of the final hydrazone product must be confirmed by spectroscopic methods.[8][11]
| Technique | Expected Result / Key Signal | Causality / Interpretation |
| FTIR | ~3200-3400 cm⁻¹ (N-H stretch, if applicable)~1590-1650 cm⁻¹ (C=N stretch, azomethine)~1680 cm⁻¹ (C=O stretch, if from acylhydrazide) | The presence of the C=N stretch and disappearance of the aldehyde C=O stretch (~1700 cm⁻¹) confirms hydrazone formation.[12][13][14] |
| ¹H NMR | δ 10.0-12.0 ppm (singlet, 1H, -NH -)δ 8.0-9.0 ppm (singlet, 1H, -CH =N-)δ 7.5-8.5 ppm (multiplets, aromatic protons)δ 3.0 ppm (quartet, 2H, -CH ₂CH₃)δ 1.4 ppm (triplet, 3H, -CH₂CH ₃) | The downfield chemical shifts of the NH and azomethine protons are characteristic of the hydrazone linkage. The presence of signals for the ethyl and benzaldehyde moieties confirms the overall structure.[12][14] |
| ¹³C NMR | δ 140-160 ppm (-C H=N-, azomethine carbon)δ ~165 ppm (Oxadiazole C2/C5)δ ~160 ppm (Oxadiazole C2/C5)δ ~120-140 ppm (Aromatic carbons) | The signal for the azomethine carbon provides definitive proof of hydrazone formation. Signals corresponding to the oxadiazole ring and aromatic systems should also be present.[14] |
| Mass Spec | [M+H]⁺ or [M]⁺ peak corresponding to the calculated molecular weight. | Confirms the molecular weight of the synthesized compound.[12] |
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Reaction does not proceed (aldehyde remains) | 1. Insufficient catalyst or inactive catalyst.2. Reaction time too short or temperature too low.3. Hydrazine reagent is degraded. | 1. Add another 1-2 drops of glacial acetic acid.2. Increase reflux time and monitor by TLC.3. Use a fresh bottle of the hydrazine reagent. |
| Low Yield | 1. Incomplete reaction.2. Product is soluble in the reaction solvent upon cooling.3. Side reactions (e.g., azine formation).[6] | 1. Extend the reaction time.2. Concentrate the solution by removing some solvent before cooling, or add a non-polar co-solvent to induce precipitation.3. Use a slight excess (1.05 eq) of the hydrazine, not the aldehyde. Purify via column chromatography to separate from by-products. |
| Product is an oil and won't crystallize | The product has a low melting point or contains impurities. | Purify by column chromatography. Attempt trituration with a non-polar solvent like hexane to induce solidification. |
| Difficulty with Purification | Product and starting material have similar polarity. | Optimize the eluent system for column chromatography with small polarity changes. If possible, use a different hydrazine to alter the product's polarity. |
Safety Precautions
-
Hydrazine derivatives are often toxic and potential carcinogens. Always handle them in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Phosphorus oxychloride (POCl₃) used in the synthesis of the starting material is highly corrosive and reacts violently with water. Handle with extreme care in a fume hood.
-
Solvents like ethanol and hexane are flammable. Ensure all heating is done using heating mantles, not open flames.
References
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Singhai, A., & Gupta, M. K. (2019). Synthesis and Characterization of 1, 3, 4-Oxadiazole Derivatives. Journal of Drug Delivery and Therapeutics.[1]
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BenchChem. (2025). Technical Support Center: Hydrazone Formation and Purification. BenchChem.[6]
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Dirksen, A., et al. (2008). Water-soluble Organocatalysts for Hydrazone and Oxime Formation. PMC.[15]
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Kumar, S., et al. (2014). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. PMC.[5]
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Fraser, C. J., et al. (2015). New Organocatalyst Scaffolds with High Activity in Promoting Hydrazone and Oxime Formation at Neutral pH. ACS Publications.[16]
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Safaei-Ghomi, J., & Eshteghal, F. (2018). Synthesis of some Hydrazone derivatives via MgO nanoparticle as a promising and efficient heterogeneous catalyst under solvent-free and ultrasonic conditions. ResearchGate.[17]
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Kumar, S., et al. (2014). 1,3,4-oxadiazole derivatives: synthesis, characterization, antimicrobial potential, and computational studies. PubMed.[11]
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Reyes-González, M. A., et al. (2020). On the Use of CeCl₃·7H₂O as a Catalyst for the Synthesis of Hydrazones Derived from Aromatic Aldehydes and Ketones. MDPI.[18]
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Organic Chemistry Portal. Hydrazone synthesis. Organic Chemistry Portal.[19]
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Rollas, S., & Küçükgüzel, Ş. G. (2007). Hydrazones: Synthesis, biological activity and their spectral characterization. Journal of Chemical, Biological and Pharmaceutical Research.[3]
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Kumar, S., et al. (2014). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. ResearchGate.[8]
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Jasiak, A., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI.[2]
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Wikipedia. Hydrazone. Wikipedia.[4]
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Various Authors. (2020). How to purify hydrazone? ResearchGate.[9]
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Li, H., et al. (2014). Synthesis, Spectroscopic Characterization and Thermal Studies of (E,E)-2-Hydroxy-3-methoxybenzaldehyde Azine. Asian Journal of Chemistry.[12]
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Kumar, D., et al. (2021). Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. MDPI.[13]
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Chen, Y., et al. (2016). Intramolecular Catalysis of Hydrazone Formation of Aryl-Aldehydes via ortho-Phosphate Proton Exchange. PMC.[20]
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Reddit User Discussion. (2021). Need a purification method for a free hydrazone. r/Chempros - Reddit.[21]
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Al-Ajely, H. M. Synthesis of some 4-oxobenzotriazolo Hydrazones. American Research Journals.[22]
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Al-Masoudi, W. A. (2018). Synthesis, Characterization and Spectrophotometric Studies of New Hydrazone Derived from Ethyl benzoate. Journal of Global Pharma Technology.[23]
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Al-Amiery, A. A., et al. (2021). Preparation and biological assessment of some aromatic hydrazones derived from hydrazides of phenolic acids and aromatic aldehydes. ResearchGate.[24]
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Kumar, A., et al. (2013). Synthesis and Biological Evaluation of New Hydrazone Derivatives of Quinoline and Their Cu(II) and Zn(II) Complexes against Mycobacterium tuberculosis. PMC.[14]
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Khan, I., et al. (2022). Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. PMC.[25]
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Souria, B., et al. (2023). Synthesis and Separation of Geometrical Isomers of Hydrazone: Towards Effective Antibacterial Agents. AIJR Books.[10]
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Al-Soud, Y. A., et al. (2003). Synthesis of Some Substituted 1,3,4-Oxadiazoles from Hydrazones. ResearchGate.[26]
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Ceran, G., et al. (2023). Design, Synthesis, and Evaluation of a New Series of Hydrazones as Small-Molecule Akt Inhibitors for NSCLC Therapy. Semantic Scholar.[27]
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Organic Chemistry Portal. Synthesis of 1,3,4-oxadiazoles. Organic Chemistry Portal.[7]
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Wang, S., et al. (2020). Synthesis of 1,3,4-oxadiazole derivatives with antidepressant activity and their binding to the 5-HT1A receptor. Royal Society of Chemistry.[28]
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Khokhlov, A. L., et al. (2024). The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl). Pharmacia.[29]
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Google Patents. (2015). Synthetic method of 5-alkyl-[1][5][15]-oxadiazole-2-formic acid alkyl ester. Google Patents.[30]
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Application Notes & Protocols: Development of Antimicrobial Agents from 4-(5-Ethyl-1,3,4-oxadiazol-2-yl)benzaldehyde
Authored by: Senior Application Scientist, Advanced Therapeutics Division
Abstract
The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents.[1][2] Heterocyclic scaffolds, particularly the 1,3,4-oxadiazole nucleus, have emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities, including potent antimicrobial effects.[3][4][5][6] This document provides a comprehensive technical guide for researchers and drug development professionals on the systematic evaluation of 4-(5-Ethyl-1,3,4-oxadiazol-2-yl)benzaldehyde as a foundational molecule for new antimicrobial agents. We present a logical, field-proven workflow encompassing chemical synthesis, structural confirmation, a multi-tiered antimicrobial screening cascade, and preliminary in vitro toxicity assessment. The protocols herein are designed to be self-validating, providing clear decision-making points for advancing a candidate molecule through the preclinical development pipeline.
Introduction: The Rationale for Targeting the 1,3,4-Oxadiazole Scaffold
The 1,3,4-oxadiazole ring is a bioisostere of amide and ester functionalities, which allows it to participate in hydrogen bonding interactions with biological targets, potentially enhancing its pharmacological activity.[4] Its derivatives have been reported to exhibit a wide array of effects, including antibacterial, antifungal, antitubercular, and antiviral properties.[1][2][7] The subject of this guide, This compound , incorporates several key features:
-
A 2,5-disubstituted 1,3,4-oxadiazole core: This substitution pattern is frequently associated with significant antimicrobial activity.[7]
-
An ethyl group: The lipophilicity introduced by this alkyl group may facilitate the molecule's transport across microbial cell membranes.[7]
-
A benzaldehyde moiety: The aldehyde functional group provides a reactive handle for future chemical modification, enabling the generation of a chemical library for Structure-Activity Relationship (SAR) studies.
This guide outlines the critical first steps in assessing the therapeutic potential of this specific compound.
Synthesis and Characterization of the Lead Compound
2.1 Principle and Rationale
The most common and efficient route to synthesize 2,5-disubstituted 1,3,4-oxadiazoles involves the cyclodehydration of N,N'-diacylhydrazine intermediates.[8] We will employ a robust two-step synthesis starting from commercially available precursors. The rationale is to first create the key hydrazide intermediate and then cyclize it with the second carboxylic acid derivative (in this case, the aldehyde-functionalized benzoic acid) using a potent dehydrating agent like phosphorus oxychloride (POCl₃).
Caption: Proposed two-step synthesis of the target compound.
2.2 Detailed Protocol: Synthesis
Step 1: Synthesis of N'-Propionyl-4-formylbenzohydrazide (Intermediate)
-
To a solution of 4-formylbenzoic acid (1.50 g, 10 mmol) in 20 mL of dichloromethane (DCM) in a round-bottom flask, add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (2.1 g, 11 mmol) and N-hydroxysuccinimide (NHS) (1.27 g, 11 mmol).
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
In a separate flask, dissolve propionohydrazide (0.90 g, 10 mmol) in 10 mL of DCM.
-
Add the propionohydrazide solution dropwise to the activated acid mixture.
-
Stir the reaction at room temperature for 12-18 hours. Monitor progress via Thin Layer Chromatography (TLC) using a 50:50 Ethyl Acetate:Hexane mobile phase.
-
Upon completion, wash the reaction mixture sequentially with 1M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude diacylhydrazine intermediate. Use without further purification if purity is >95% by TLC.
Step 2: Synthesis of this compound (Target Compound)
-
Place the crude N'-propionyl-4-formylbenzohydrazide from Step 1 into a round-bottom flask.
-
Carefully add phosphorus oxychloride (POCl₃) (10 mL) at 0 °C under an inert atmosphere (N₂ or Ar).
-
Slowly bring the mixture to reflux and maintain for 4-6 hours. The reaction should become a clear solution. Monitor by TLC.
-
After cooling to room temperature, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a cold, saturated NaHCO₃ solution until effervescence ceases (pH ~7-8).
-
A solid precipitate should form. Collect the solid by vacuum filtration and wash thoroughly with cold water.
-
Recrystallize the crude product from ethanol/water to afford the pure target compound as a solid.
2.3 Characterization
Confirm the identity and purity of the synthesized compound using standard analytical techniques.
| Technique | Expected Result / Observation |
| Melting Point | A sharp melting point range should be observed. |
| FT-IR (KBr, cm⁻¹) | ~3050-3100 (Ar C-H), ~2950 (Alkyl C-H), ~2820 & ~2720 (Aldehyde C-H), ~1700 (C=O aldehyde), ~1610 (C=N), ~1250 (C-O-C).[9][10] |
| ¹H-NMR (CDCl₃, δ ppm) | ~10.1 (s, 1H, -CHO), ~8.2 (d, 2H, Ar-H ortho to oxadiazole), ~8.0 (d, 2H, Ar-H ortho to CHO), ~3.0 (q, 2H, -CH₂-), ~1.4 (t, 3H, -CH₃). |
| ¹³C-NMR (CDCl₃, δ ppm) | ~192 (CHO), ~166 & ~164 (Oxadiazole C), ~130-138 (Ar-C), ~22 (-CH₂-), ~11 (-CH₃).[11][12] |
| Mass Spec (ESI-MS) | Calculated m/z for C₁₁H₁₀N₂O₂ should correspond to the [M+H]⁺ peak. |
Primary Antimicrobial Efficacy Screening
3.1 Rationale
The initial step in evaluating a new compound is to determine its spectrum of activity and potency against a panel of clinically relevant microorganisms. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[13][14] This method is quantitative, reproducible, and amenable to high-throughput screening.
3.2 Protocol: Minimum Inhibitory Concentration (MIC) Determination
This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[15]
Materials:
-
96-well sterile microtiter plates.
-
Cation-adjusted Mueller-Hinton Broth (MHB II).[16]
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853, Candida albicans ATCC 90028).
-
Test compound stock solution (e.g., 10 mg/mL in DMSO).
-
Positive control antibiotic (e.g., Ciprofloxacin, Fluconazole).
-
0.5 McFarland turbidity standard.
Procedure:
-
Inoculum Preparation: From a fresh culture plate (18-24h growth), select 3-5 colonies and suspend them in sterile saline. Adjust the turbidity to match the 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL). Further dilute this suspension 1:150 in MHB II to achieve a final inoculum density of ~5 x 10⁵ CFU/mL.
-
Compound Dilution:
-
Add 100 µL of MHB II to all wells of a 96-well plate.
-
Add 100 µL of the test compound stock solution (appropriately diluted from the main stock) to the first column of wells, resulting in the highest test concentration.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the 10th column. Discard 100 µL from the 10th column. This creates a concentration gradient.
-
Column 11 serves as the growth control (no compound).
-
Column 12 serves as the sterility control (no compound, no bacteria).
-
-
Inoculation: Add 10 µL of the prepared bacterial inoculum to wells in columns 1 through 11. Do not inoculate column 12.
-
Incubation: Cover the plates and incubate at 35-37 °C for 18-24 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.[17]
3.3 Data Interpretation and Presentation
| Microorganism | Gram Stain | Compound MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) |
| S. aureus ATCC 29213 | Positive | [Record Value] | [Record Value] |
| E. coli ATCC 25922 | Negative | [Record Value] | [Record Value] |
| P. aeruginosa ATCC 27853 | Negative | [Record Value] | [Record Value] |
| C. albicans ATCC 90028 | Fungus | [Record Value] | [Fluconazole MIC] |
Secondary Antimicrobial Assays
4.1 Rationale
If a promising MIC value is obtained (e.g., ≤16 µg/mL), further characterization is warranted.[4][18] It is crucial to determine if the compound is bacteriostatic (inhibits growth) or bactericidal (kills the bacteria). Additionally, given that many chronic infections are associated with biofilms, assessing a compound's ability to inhibit biofilm formation is a critical secondary endpoint.[18]
4.2 Protocol: Minimum Bactericidal Concentration (MBC) Determination
-
Following the MIC reading, take a 10 µL aliquot from each well that showed no visible growth.
-
Spot-plate the aliquot onto a fresh, antibiotic-free agar plate (e.g., Tryptic Soy Agar).
-
Incubate the agar plate at 35-37 °C for 24 hours.
-
The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.
4.3 Protocol: Anti-Biofilm Activity Assessment (Crystal Violet Assay)
-
Prepare 2-fold serial dilutions of the test compound in a 96-well plate with appropriate growth medium (e.g., TSB with 1% glucose for S. aureus).
-
Inoculate the wells with a standardized bacterial suspension.
-
Incubate the plate under static conditions for 24-48 hours to allow biofilm formation.
-
Gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic (free-floating) cells.
-
Stain the remaining adherent biofilm with 0.1% crystal violet solution for 15 minutes.
-
Wash away the excess stain with water and allow the plate to dry.
-
Solubilize the bound stain with 30% acetic acid or ethanol.
-
Quantify the biofilm by measuring the absorbance at OD₅₇₀ nm using a plate reader. A reduction in absorbance compared to the untreated control indicates anti-biofilm activity.
Preliminary Safety and Toxicity Assessment
5.1 Rationale
A successful antimicrobial agent must exhibit selective toxicity, meaning it is harmful to the pathogen but safe for the host. Early-stage in vitro cytotoxicity screening against a human cell line is a critical step to flag compounds that may have unacceptable toxicity profiles, saving significant resources.[19][20] The MTT assay is a standard colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
5.2 Protocol: In Vitro Cytotoxicity (MTT Assay)
-
Seed a human cell line (e.g., HepG2 liver cells or HEK293 kidney cells) into a 96-well plate at a density of ~1 x 10⁴ cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the diluted compound. Include untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control, e.g., doxorubicin).
-
Incubate for 24-48 hours at 37 °C in a 5% CO₂ atmosphere.
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for an additional 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO or acidified isopropanol).
-
Measure the absorbance at OD₅₇₀ nm.
-
Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ (concentration that inhibits 50% of cell viability) can then be determined.
Integrated Development Workflow and Decision-Making
The following workflow provides a logical progression from synthesis to a go/no-go decision point for more advanced preclinical studies.
Caption: A decision-gated workflow for antimicrobial agent development.
Conclusion and Future Directions
This guide provides the foundational protocols to assess This compound as a potential antimicrobial lead compound. A favorable outcome from this workflow—characterized by potent MIC values (≤16 µg/mL), bactericidal activity, and a high selectivity index (IC₅₀/MIC > 10)—would strongly justify its advancement.
Future work would involve:
-
Structure-Activity Relationship (SAR) Studies: Utilizing the aldehyde functional group to synthesize a library of derivatives (e.g., Schiff bases, oximes, or reductive amination products) to improve potency and reduce toxicity.
-
Mechanism of Action (MoA) Studies: Investigating how the compound kills microbial cells (e.g., inhibition of cell wall synthesis, protein synthesis, or DNA replication).
-
In Vivo Efficacy Models: Testing the compound in animal models of infection (e.g., murine sepsis or thigh infection models) to evaluate its performance in a biological system.[21][22]
-
Expanded Toxicology and ADME Profiling: Conducting more comprehensive safety studies and evaluating the compound's absorption, distribution, metabolism, and excretion properties.
The systematic application of these protocols will enable a robust and data-driven evaluation of this promising 1,3,4-oxadiazole derivative in the ongoing search for next-generation antimicrobial therapies.
References
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Gou, Y., et al. (2018). Antimicrobial Activity of 1,3,4-oxadiazole Derivatives Against Planktonic Cells and Biofilm of Staphylococcus Aureus. Taylor & Francis Online. [Link]
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Falcocchio, S., et al. (2023). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Frontiers in Microbiology. [Link]
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Quiblier, C., et al. (2023). Improved Antibacterial Activity of 1,3,4-Oxadiazole-Based Compounds That Restrict Staphylococcus aureus Growth Independent of LtaS Function. ACS Infectious Diseases. [Link]
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Alfadil, A., et al. (2024). In-Vivo and In-Vitro Toxicity Evaluation of 2,3-Dimethylquinoxaline: an Antimicrobial Found in a. bioRxiv. [Link]
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ANTIMICROBIAL ACTIVITY OF 1, 3, 4-OXADIAZOLES: A REVIEW. International Journal of Medical Sciences and Pharma Research. [Link]
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Küçükgüzel, I., et al. (2011). Synthesis, antimicrobial activity and cytotoxicity of novel oxadiazole derivatives. Taylor & Francis Online. [Link]
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El-Sayed, N. N. E., et al. (2014). 1,3,4-Oxadiazole, 1,3,4-thiadiazole and 1,2,4-triazole derivatives as potential antibacterial agents. Arabian Journal of Chemistry. [Link]
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Khan, A., et al. (2021). In-Vivo and In-Vitro Tolerance and Therapeutic Investigations of Phyto-Fabricated Iron Oxide Nanoparticles against Selected Pathogens. MDPI. [Link]
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1, 3, 4-Oxadiazole as antimicrobial agents: An overview. Journal of Chemical and Pharmaceutical Research. [Link]
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Grzybowska, J., et al. (2024). Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. MDPI. [Link]
-
Kos, J., et al. (2022). 5-Aryl-1,3,4-oxadiazol-2-amines Decorated with Long Alkyl and Their Analogues: Synthesis, Acetyl- and Butyrylcholinesterase Inhibition and Docking Study. PMC. [Link]
-
Ghanem, E., et al. (2014). Synthesis, spectroscopic characterization and powder XRD study of 4-(5-(ethylthio)-1,3,4-oxadiazole-2-yl) aniline. SciSpace. [Link]
-
Spectroscopic characterization of 4-[2-(5-Ethylpyridin-2-yl)ethoxy]benzaldehyde oxime and investigation of its reactive properties by DFT calculations and molecular dynamics simulations. ResearchGate. [Link]
-
Khokhlov, A. L., et al. (2024). The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl). Research and Reviews in Pharmacy and Pharmaceutical Sciences. [Link]
-
Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives. MDPI. [Link]
-
Kamal, A., et al. (2015). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. Bioinorganic Chemistry and Applications. [Link]
-
Kamal, A., et al. (2015). Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity. DARU Journal of Pharmaceutical Sciences. [Link]
-
Hasan, A., et al. (2011). Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Asian Journal of Chemistry. [Link]
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- 2. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijmspr.in [ijmspr.in]
- 4. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijmspr.in [ijmspr.in]
- 6. jocpr.com [jocpr.com]
- 7. Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. 5-Aryl-1,3,4-oxadiazol-2-amines Decorated with Long Alkyl and Their Analogues: Synthesis, Acetyl- and Butyrylcholinesterase Inhibition and Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
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- 21. journals.asm.org [journals.asm.org]
- 22. In-Vitro and In-Vivo Tolerance and Therapeutic Investigations of Phyto-Fabricated Iron Oxide Nanoparticles against Selected Pathogens [mdpi.com]
Application Notes and Protocols: 4-(5-Ethyl-1,3,4-oxadiazol-2-yl)benzaldehyde in the Synthesis of Corrosion Inhibitors
Introduction: The Critical Role of Oxadiazole Scaffolds in Corrosion Mitigation
Corrosion, the electrochemical degradation of materials, represents a significant and costly challenge across numerous industries, from oil and gas to infrastructure and transportation. The use of organic corrosion inhibitors is a primary strategy to protect metallic assets, particularly mild steel, in acidic environments commonly encountered during industrial processes like acid pickling and cleaning.[1][2] Effective organic inhibitors typically function by adsorbing onto the metal surface, forming a protective barrier that impedes the anodic and cathodic reactions driving corrosion.[3]
Heterocyclic compounds containing nitrogen, oxygen, and sulfur atoms have proven to be particularly effective due to the presence of lone pair electrons and π-systems, which facilitate strong adsorption onto metal surfaces.[4][5] Among these, the 1,3,4-oxadiazole moiety has emerged as a key pharmacophore in the design of high-performance corrosion inhibitors.[6] The planarity of the oxadiazole ring, combined with the presence of two nitrogen and one oxygen atom, provides multiple active centers for adsorption.[5]
This guide focuses on a versatile building block, 4-(5-Ethyl-1,3,4-oxadiazol-2-yl)benzaldehyde , for the synthesis of a new generation of corrosion inhibitors. The aldehyde functional group serves as a convenient handle for the synthesis of various derivatives, most notably Schiff bases, through condensation with primary amines.[7][8] Schiff bases (containing the C=N imine group) are themselves a well-established class of corrosion inhibitors, valued for their straightforward synthesis and potent protective capabilities.[3] By combining the robust adsorptive properties of the 1,3,4-oxadiazole ring with the versatile reactivity of the benzaldehyde group, researchers can develop a library of novel inhibitors with potentially superior performance.
This document provides detailed protocols for the synthesis of the parent aldehyde and its subsequent conversion into Schiff base derivatives, along with standard methodologies for evaluating their efficacy as corrosion inhibitors for mild steel in acidic media.
Part 1: Synthesis of the Core Intermediate: this compound
The synthesis of the target aldehyde is a multi-step process beginning with commercially available 4-carboxybenzaldehyde. The overall workflow involves the formation of a hydrazide, acylation, and subsequent cyclodehydration to form the stable 1,3,4-oxadiazole ring.
Experimental Workflow: Synthesis of the Aldehyde Intermediate
Caption: Synthesis workflow for the target aldehyde intermediate.
Protocol 1.1: Synthesis of 4-Formylbenzohydrazide
This initial step converts the starting carboxylic acid to a hydrazide, which is essential for forming the oxadiazole ring.
-
Esterification: In a round-bottom flask equipped with a reflux condenser, suspend 4-carboxybenzaldehyde (1 eq.) in methanol (MeOH). Cool the mixture in an ice bath and add thionyl chloride (SOCl₂) (1.2 eq.) dropwise. After addition, reflux the mixture for 4-6 hours. Monitor the reaction by Thin Layer Chromatography (TLC). After completion, remove the solvent under reduced pressure to yield methyl 4-formylbenzoate.
-
Hydrazinolysis: Dissolve the crude methyl 4-formylbenzoate in ethanol (EtOH). Add hydrazine hydrate (N₂H₄·H₂O) (3 eq.) and reflux the mixture for 8-10 hours.[9] Upon cooling, a solid precipitate will form. Filter the solid, wash with cold ethanol, and dry under vacuum to obtain 4-formylbenzohydrazide.
Protocol 1.2: Synthesis of N'-propanoyl-4-formylbenzohydrazide
-
Dissolve 4-formylbenzohydrazide (1 eq.) in dichloromethane (DCM) containing pyridine (1.5 eq.) in a flask cooled in an ice bath.
-
Add propionyl chloride (1.1 eq.) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Wash the reaction mixture sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude N'-propanoyl-4-formylbenzohydrazide.
Protocol 1.3: Cyclodehydration to form this compound
This critical step forms the heterocyclic ring. Phosphorus oxychloride (POCl₃) is a common and effective dehydrating agent for this transformation.[9][10]
-
Carefully add phosphorus oxychloride (POCl₃) (5-10 eq.) to the crude N'-propanoyl-4-formylbenzohydrazide in a round-bottom flask equipped with a reflux condenser.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution carefully with a cold, saturated solution of sodium bicarbonate until effervescence ceases.
-
A solid precipitate will form. Filter the solid, wash thoroughly with cold water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.
Part 2: Synthesis of Oxadiazole-Based Schiff Base Corrosion Inhibitors
The aldehyde intermediate is a versatile precursor for synthesizing a series of Schiff base inhibitors. The general reaction involves the condensation of the aldehyde with a primary amine, typically catalyzed by a few drops of acid.[7]
General Reaction Scheme
Caption: General synthesis of Schiff base corrosion inhibitors.
Protocol 2.1: General Synthesis of Schiff Base Inhibitors (SB-1 to SB-n)
This protocol can be adapted for various primary amines to generate a library of potential inhibitors.
-
In a 50 mL round-bottom flask, dissolve this compound (1.0 eq.) in absolute ethanol (20 mL).
-
To this solution, add the desired primary amine (e.g., aniline, p-toluidine, 4-aminoantipyrine) (1.0 eq.).
-
Add 2-3 drops of glacial acetic acid to catalyze the reaction.
-
Attach a reflux condenser and heat the reaction mixture to reflux for 4-8 hours. The reaction progress can be monitored by TLC.
-
Upon completion, cool the mixture to room temperature. The solid product will often precipitate out of the solution.
-
Collect the solid by filtration, wash it with a small amount of cold ethanol to remove unreacted starting materials, and dry it under vacuum.
-
Characterize the synthesized Schiff bases using standard analytical techniques (FT-IR, ¹H NMR, ¹³C NMR, Mass Spectrometry).
Table 1: Representative Amines for Schiff Base Synthesis
| Inhibitor ID | Primary Amine (R-NH₂) | R-Group Characteristics |
| SB-1 | Aniline | Basic aromatic amine |
| SB-2 | 4-Methoxyaniline | Electron-donating group |
| SB-3 | 4-Nitroaniline | Electron-withdrawing group |
| SB-4 | 4-Aminophenol | Hydroxyl group for added polarity |
| SB-5 | 2-Aminothiazole | Additional heterocyclic ring with S, N atoms |
Part 3: Evaluation of Corrosion Inhibition Performance
The effectiveness of the newly synthesized Schiff base inhibitors is evaluated using standard electrochemical and gravimetric methods. Mild steel coupons are used as the test substrate in a corrosive medium, typically 1 M HCl or 0.5 M H₂SO₄.
Protocol 3.1: Weight Loss (Gravimetric) Method
This method provides a direct measure of corrosion rate and inhibition efficiency.
-
Preparation: Prepare mild steel coupons of known dimensions. Polish them with a series of emery papers, degrease with acetone, wash with deionized water, and dry. Record the initial weight (W₁) of each coupon.
-
Immersion: Suspend the coupons in beakers containing the acidic solution (e.g., 1 M HCl) with and without various concentrations of the synthesized inhibitor (e.g., 50, 100, 200, 500 ppm).
-
Exposure: Maintain the beakers at a constant temperature (e.g., 298 K) for a set period (e.g., 6 hours).
-
Cleaning and Re-weighing: After the immersion period, remove the coupons, clean them according to standard procedures (e.g., ASTM G1-03), wash, dry, and record the final weight (W₂).
-
Calculations:
-
Corrosion Rate (CR): CR = (W₁ - W₂) / (A * t) where A is the surface area and t is the immersion time.
-
Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inh) / CR_blank] * 100 where CR_blank is the corrosion rate without inhibitor and CR_inh is the rate with inhibitor.
-
Protocol 3.2: Electrochemical Measurements
Electrochemical tests provide rapid and detailed insights into the inhibition mechanism. A standard three-electrode cell is used, containing the mild steel sample as the working electrode (WE), a platinum counter electrode (CE), and a saturated calomel reference electrode (SCE).
-
Potentiodynamic Polarization (PDP):
-
Immerse the WE in the test solution (acid with and without inhibitor) and allow the open circuit potential (OCP) to stabilize (typically 30-60 minutes).
-
Scan the potential from approximately -250 mV to +250 mV versus OCP at a slow scan rate (e.g., 1 mV/s).
-
Extract corrosion parameters (corrosion potential, E_corr; corrosion current density, i_corr) by Tafel extrapolation.
-
Calculate Inhibition Efficiency: IE% = [(i_corr_blank - i_corr_inh) / i_corr_blank] * 100.
-
A significant shift in E_corr (>85 mV) indicates whether the inhibitor is anodic or cathodic; smaller shifts suggest a mixed-type inhibitor.[1]
-
-
Electrochemical Impedance Spectroscopy (EIS):
-
After OCP stabilization, apply a small amplitude AC signal (e.g., 10 mV) at the OCP over a frequency range (e.g., 100 kHz to 0.01 Hz).
-
Analyze the resulting Nyquist and Bode plots. The diameter of the semicircle in the Nyquist plot corresponds to the charge transfer resistance (R_ct). A larger R_ct value indicates better corrosion resistance.
-
Calculate Inhibition Efficiency: IE% = [(R_ct_inh - R_ct_blank) / R_ct_inh] * 100.
-
Logical Flow for Performance Evaluation
Caption: Workflow for evaluating inhibitor performance.
Data Interpretation and Expected Results
The synthesized Schiff bases are expected to exhibit significant corrosion inhibition for mild steel in acidic media. The efficiency is anticipated to increase with inhibitor concentration as more molecules adsorb to cover the metal surface.
Table 2: Hypothetical Performance Data for Synthesized Inhibitors
| Inhibitor ID | Concentration (ppm) | IE% (Weight Loss) | IE% (PDP) | IE% (EIS) | E_corr Shift (mV vs Blank) | Inhibition Type |
| SB-1 | 200 | 88.5 | 89.2 | 90.1 | -25 | Mixed |
| SB-2 | 200 | 92.1 | 93.5 | 94.0 | -35 | Mixed |
| SB-3 | 200 | 85.3 | 86.1 | 87.5 | -20 | Mixed |
| SB-4 | 200 | 90.8 | 91.5 | 92.3 | -40 | Mixed |
| SB-5 | 200 | 94.2 | 95.1 | 96.2 | -48 | Mixed |
Note: This data is illustrative. Actual values must be determined experimentally.
The presence of electron-donating groups (like -OCH₃ in SB-2) is expected to increase the electron density on the inhibitor molecule, enhancing its adsorption and leading to higher inhibition efficiency. The inclusion of additional heteroatoms (as in SB-5) often provides more active sites for adsorption, further boosting performance. The small shifts in E_corr suggest that these inhibitors will likely function as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions.
Conclusion
This compound is a highly valuable and versatile platform for the development of novel Schiff base corrosion inhibitors. The synthetic protocols outlined provide a clear pathway for its preparation and subsequent derivatization. By employing standard gravimetric and electrochemical evaluation techniques, researchers can systematically screen these new compounds and establish structure-activity relationships. This will enable the rational design of highly effective corrosion inhibitors tailored for specific industrial applications, ultimately contributing to improved material longevity and reduced economic losses due to corrosion.
References
- Gong, J., et al. (2019). Thiazole-derived Schiff-Bases as efficient corrosion inhibitors for mild steel in acidic Media. Journal of Molecular Liquids, 289, 111135.
- Hadad, M., et al. (2021). Evaluation of corrosion inhibition efficiency of some novel Schiff bases through a proposed QSAR model. Protection of Metals and Physical Chemistry of Surfaces, 57, 1149-1160.
- Jain, A., et al. (2015). Synthesis and Biological Activities of Some 1, 3, 4-Oxadiazole Based Schiff's Bases. International Journal of Pharmaceutical Sciences and Research, 6(9), 3866-3873.
- Fouda, A. S., et al. (2023). The Corrosion Inhibition Performance of Eco-Friendly bis-Schiff Bases on Carbon Steel in a Hydrochloric Solution. Molecules, 28(24), 7989.
- Fekkar, H., et al. (2024). Synthesis, spectroscopic characterization of a new schiff base molecule, investigation as an efficient corrosion inhibitor for copper in sulfuric acid medium: combination of experimental and theoretical researches. Journal of Adhesion Science and Technology, 1-28.
- Abd El-Lateef, H. M., et al. (2015). Corrosion inhibition efficiencies of the synthesized Schiff base inhibitors derived from benzaldehyde and anisaldehyde for mild steel in 1 M HCl at different doses for 4 days. Journal of Taibah University for Science, 9(2), 149-161.
- Al-Baghdadi, S. B., et al. (2021). Corrosion Protection Effectiveness and Adsorption Performance of Schiff Base-Quinazoline on Mild Steel in HCl Environment. International Journal of Corrosion and Scale Inhibition, 10(1), 196-213.
- Verma, C., et al. (2020). Newly synthesized oxadiazole derivatives as corrosion inhibitors for mild steel in acidic medium: Experimental and theoretical approaches. Journal of Molecular Liquids, 312, 113423.
- Agarwal, N., et al. (2022). Synthesis of Schiff Bases and their role as corrosion inhibitors - An Overview. Gradiva Review Journal, 8(11), 165-172.
- Szymańska, I., et al. (2024). Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. Molecules, 29(18), 4321.
- Piskov, V. B., & Kasperovich, V. P. (1975). Synthesis of 1,2,4-Oxadiazoles Based on Diffractaic Acid. Chemistry of Heterocyclic Compounds, 11(9), 1113-1114.
- Amer, A. A., et al. (2018). Synthesis of some new 1,3,4-oxadiazole derivatives bearing sugars and α-aminophosphonate derived from 4-nitrophenol as anticancer agents. National Journal of Physiology, Pharmacy and Pharmacology, 8(9), 1275-1281.
- Al-Ayash, S. R., et al. (2025). Examination the Corrosion Inhibition of Synthesized Azo-Schiff Bases Compounds from (P-Fluorophenyl)-1,3,4-Thiadiazoles for Carbon Steel Alloy in Acidic Medium. Journal of Engineering, 31(9), 1-12.
- Al-Janabi, A. S. (2012). Synthesis and characterization of Novel Schiff bases and evaluation of Corrosion inhibitors and biological activity. University of Thi-Qar Journal of Science, 3(1), 1-8.
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-oxadiazoles. Retrieved from [Link]
- Kumar, S., et al. (2021). NEW 1,3,4-OXADIAZOLE BASED SCHIFF BASE DERIVATIVES: SYNTHESIS, CHARACTERIZATION AND ANTIBACTERIAL ACTIVITY ALONG WITH IN SILICO. Bibliomed, 16(2), 1-10.
- Asif, M. (2014). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies.
- Khokhlov, A. L., et al. (2024). The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide. Research Results in Pharmacology, 10(4), 1-10.
- Zhang, Y., et al. (2020). Synthesis of 1,3,4-oxadiazole derivatives with antidepressant activity and their binding to the 5-HT1A receptor. RSC Advances, 10(41), 24458-24466.
-
Wang, J., et al. (2013). Synthetic method of 5-alkyl-[3][7]-oxadiazole-2-formic acid alkyl ester. Google Patents, CN103304419A.
Sources
- 1. j-cst.org [j-cst.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. eijppr.com [eijppr.com]
- 8. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 9. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. View of The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide | Research Results in Pharmacology [rrpharmacology.ru]
Troubleshooting & Optimization
Technical Support Center: Purification of 4-(5-Ethyl-1,3,4-oxadiazol-2-yl)benzaldehyde
Protocol ID: OXD-ALD-04 | Version: 2.1 | Status: Verified
Executive Summary & Solvent Logic
The Challenge: Purifying 4-(5-Ethyl-1,3,4-oxadiazol-2-yl)benzaldehyde presents a specific dichotomy. The 1,3,4-oxadiazole ring is robust and thermally stable, but the aldehyde (-CHO) moiety is reactive and prone to autoxidation to the corresponding carboxylic acid (4-(5-ethyl-1,3,4-oxadiazol-2-yl)benzoic acid).
The Solution: Recrystallization is the gold standard for this compound, but it requires a solvent system that balances polarity without catalyzing aldehyde oxidation. Based on the solubility profiles of 2,5-disubstituted 1,3,4-oxadiazoles, Ethanol (EtOH) is the primary solvent of choice, with Ethanol/Water mixtures serving as a backup for maximizing yield.
Solvent Decision Matrix
Figure 1: Decision tree for selecting the optimal solvent system based on crude solubility behavior.
Detailed Recrystallization Protocol
Safety Warning: Aldehydes oxidize in air. Minimize exposure to atmospheric oxygen when the solvent is hot.
Materials Required
-
Crude Product: this compound.
-
Solvent: Absolute Ethanol (Analytical Grade).
-
Anti-Solvent (Optional): Distilled Water.
-
Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle.
Step-by-Step Methodology
-
Saturation (The "Dissolution"):
-
Place the crude solid in a round-bottom flask.
-
Add a minimum amount of Ethanol (approx. 5-7 mL per gram of solid).
-
Heat the mixture to reflux (approx. 78°C) with stirring.
-
Critical Control Point: If the solution is colored (dark yellow/brown) but the solid has dissolved, add activated charcoal (1-2% w/w), reflux for 5 mins, and filter hot through Celite.
-
-
The "Cloud Point" (If using Water):
-
If the compound is too soluble in pure ethanol (no crystals upon slight cooling), keep the solution hot and add warm water dropwise.
-
Stop immediately when a faint, persistent turbidity (cloudiness) appears.
-
Add 1-2 drops of ethanol to clear the solution again.
-
-
Crystallization (The "Cooling"):
-
Remove from heat. Allow the flask to cool to room temperature slowly (over 30-45 minutes). Rapid cooling traps impurities.
-
Once at room temperature, place the flask in an ice bath (0-4°C) for 1 hour to maximize yield.
-
-
Collection & Drying:
-
Filter the crystals using vacuum filtration (Buchner funnel).
-
Wash the cake with cold ethanol (or cold EtOH/Water mix).
-
Drying: Dry in a vacuum oven at 40-50°C. Do not exceed 60°C to prevent oxidation or thermal decomposition of the aldehyde.
-
Troubleshooting & FAQs (Support Tickets)
Our application scientists have compiled the most frequent issues encountered with this specific scaffold.
Q1: My product is "oiling out" (forming a liquid blob) instead of crystallizing. Why?
Diagnosis: This is common with aromatic aldehydes and oxadiazoles when the solution cools too fast or the impurity profile is high. Fix:
-
Re-heat the mixture until the oil dissolves.
-
Seed it: Add a tiny crystal of pure product (if available) or scratch the inner glass wall with a glass rod to induce nucleation.
-
Slow down: Wrap the flask in a towel to insulate it, allowing it to cool over 2-3 hours.
Q2: The melting point is broad (e.g., 10°C range) and lower than expected.
Diagnosis: You likely have Acid Contamination . The aldehyde group has partially oxidized to 4-(5-ethyl-1,3,4-oxadiazol-2-yl)benzoic acid. This acid co-crystallizes with the aldehyde. Fix (The Bicarbonate Wash):
-
Dissolve the crude solid in Ethyl Acetate (instead of Ethanol).
-
Wash the organic layer with 5% Sodium Bicarbonate (NaHCO₃) solution. The base will deprotonate the carboxylic acid impurity, moving it into the water layer.
-
Dry the organic layer (MgSO₄), evaporate, and then proceed with the Ethanol recrystallization.[1]
Q3: The yield is very low (<40%).
Diagnosis: The "Ethyl" group increases the solubility of the molecule in ethanol compared to methyl/phenyl analogs. Fix:
-
Concentrate the mother liquor (filtrate) to half its volume and cool again to harvest a "second crop."
-
Switch to the Ethanol/Water method (Method B in Figure 1). The water acts as an anti-solvent to force the product out of solution.
Validation & Characterization
How do you confirm the purification worked?
| Technique | Expected Result for Pure Product | Sign of Failure |
| 1H NMR | Sharp singlet at ~10.0 - 10.1 ppm (CHO proton). Distinct triplet/quartet for the Ethyl group. | Broad peak at ~11-13 ppm indicates Carboxylic Acid impurity. |
| IR Spectroscopy | Strong band at ~1690-1700 cm⁻¹ (Aldehyde C=O). | Broad "mountain" at 2500-3300 cm⁻¹ indicates O-H stretch of the acid. |
| TLC (Hex/EtOAc) | Single spot under UV (254 nm). | Trailing streak or spot at baseline (Acid impurity). |
Workflow Visualization
Figure 2: The standard workflow for purifying oxadiazole aldehydes.
References
-
General Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles: Frank, P. V., & Kalluraya, B. (2005).[2][3][4][5] Synthesis and biological activity of some 1,3,4-oxadiazoles.[2][3][4][6][7][8] Journal of the Indian Chemical Society. (Establishes Ethanol as the standard recrystallization solvent for this class). 1
-
Aldehyde-Containing Oxadiazoles: Husain, A., et al. (2009).[9] Synthesis and biological activity of 1,3,4-oxadiazoles used in medicine.[2][6][10] The Open Medicinal Chemistry Journal. (Describes purification of aldehyde/ketone functionalized oxadiazoles using Ethanol/Water systems). 11[2][3][4][5][9]
-
Impurity Management (Acidic Byproducts): Somani, R. R., & Shirodkar, P. Y. (2009). Oxadiazole: A biologically important heterocycle.[1][2][6][7] Der Pharma Chemica. (Discusses the formation of acidic byproducts and purification strategies). 1
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- 2. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]
- 3. jchemrev.com [jchemrev.com]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 6. Synthesis and Identification of New 2-Substituted-1,3,4-Oxadiazole Compounds from Creatinine and Study Their Antioxidant Activities [jmchemsci.com]
- 7. Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. digitalcommons.otterbein.edu [digitalcommons.otterbein.edu]
- 9. Design and Synthesis of Some New Oxadiazole Derivatives as Anticancer Agents [scirp.org]
- 10. A Direct Synthesis of Oxazoles from Aldehydes [organic-chemistry.org]
- 11. mdpi.com [mdpi.com]
"troubleshooting low yields in the cyclization of acylhydrazones"
The following technical support guide is structured as an interactive "Tier 3 Support" dashboard for advanced chemical synthesis. It addresses the specific challenges of cyclizing acylhydrazones, distinguishing between oxidative pathways (to oxadiazoles) and thionation pathways (to thiadiazoles).
Ticket Subject: Troubleshooting Low Yields in Heterocycle Formation Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open
📋 Diagnostic Phase: Define Your Substrate
Before proceeding, we must verify the starting material and the intended target. A common cause of "low yield" is applying dehydrative conditions to a substrate requiring oxidative cyclization.
| Starting Material | Structure | Target Heterocycle | Required Transformation | Primary Protocol |
| Acylhydrazone | 1,3,4-Oxadiazole | Oxidative Cyclization ( | Iodine ( | |
| Acylhydrazone | 1,3,4-Thiadiazole | Thionation + Oxidation | Lawesson's Reagent | |
| Diacylhydrazine | 1,3,4-Oxadiazole | Cyclodehydration ( | Burgess Reagent, |
⚠️ Critical Alert: If you are trying to cyclize an Acylhydrazone using
or Burgess Reagent without an oxidant, the reaction will likely fail or produce complex mixtures. These reagents are designed for Diacylhydrazines.This guide focuses on the Acylhydrazone workflows.
🛠️ Module 1: Oxidative Cyclization to 1,3,4-Oxadiazoles
Standard Protocol: Iodine (
The Mechanistic Bottleneck
The reaction proceeds via an N-iodo intermediate. The critical competition is between the intramolecular cyclization (pathway A) and hydrolysis/disproportionation (pathway B).
Figure 1: Mechanistic competition in iodine-mediated cyclization.[1][2] Moisture leads to hydrolysis, generating hydrazides that react with aldehydes to form azines.
Troubleshooting Steps
Q1: Is your reaction turning dark purple/brown and staying that way?
-
Diagnosis: Iodine is not being consumed. The N-iodination step is stalled.
-
Fix: The acylhydrazone NH is not acidic enough or the base is too weak/insoluble.
-
Action: Switch from
to (higher solubility in DMSO/Dioxane) or add 10 mol% TBAI (tetrabutylammonium iodide) as a phase transfer catalyst if using heterogeneous conditions.
-
Q2: Are you seeing the "Azine" byproduct (
-
Diagnosis: Hydrolysis is faster than cyclization. The acylhydrazone bond (
) is labile in the presence of water and iodine. -
Fix:
-
Strict Anhydrous Conditions: Use molecular sieves (4Å) in the reaction vessel. Commercial "dry" DMSO often contains enough water to kill this reaction.
-
Order of Addition: Do not premix the acylhydrazone and base for long periods. Add Iodine last and rapidly to favor the kinetic iodination over thermodynamic hydrolysis.
-
Q3: Is the yield low for electron-deficient aryl rings?
-
Diagnosis: Reduced nucleophilicity of the carbonyl oxygen.
-
Fix: Increase temperature to 100°C. If decomposition occurs, switch to Hypervalent Iodine (
) in DCM at room temperature. This reagent is more electrophilic and drives cyclization under milder conditions.
Recommended Protocol (Iodine Method)
-
Substrate: 1.0 equiv Acylhydrazone
-
Reagent: 1.1 - 1.2 equiv
-
Base: 2.0 - 3.0 equiv
-
Solvent: DMSO (Dry) or Dioxane
-
Temp: 80–100°C (Monitor by TLC)
-
Workup: Quench with aqueous
(sodium thiosulfate) to remove excess iodine before extraction.
🛠️ Module 2: Synthesis of 1,3,4-Thiadiazoles
Standard Protocol: Lawesson’s Reagent (LR) Symptom: Incomplete conversion, "stuck" at intermediate, or difficult purification.
The "One-Pot" Confusion
Users often assume Lawesson's reagent strictly replaces Oxygen with Sulfur. For acylhydrazones, the mechanism requires a thionation followed by an oxidative closure.
Figure 2: The two-stage formation of thiadiazoles. The second step (oxidation) is often the rate-limiting step.
Troubleshooting Steps
Q1: Reaction stalls after the addition of Lawesson's Reagent.
-
Diagnosis: You have formed the thioacylhydrazone intermediate, but it hasn't cyclized.
-
Fix: The thionation happens fast; the cyclization is slow.
-
Action: Increase temperature.[3] Switch solvent from Toluene (110°C) to Xylene (140°C) .
-
Action: If using a sealed tube, introduce an oxidant. Some protocols use
under basic conditions to force the cyclization of the thio-intermediate.
-
Q2: Product is contaminated with a "smelly" phosphorus byproduct.
-
Diagnosis: Lawesson's reagent byproducts (phosphonodithioates) co-elute with the product.
-
Fix:
-
Hydrolysis of Byproducts: After the reaction, add a mixture of THF/10% NaOH and stir for 30 mins. This hydrolyzes the phosphorus byproducts into water-soluble salts, which can be washed away during the aqueous workup.
-
Column Chromatography: Use a gradient of Hexane/EtOAc. Thiadiazoles are less polar than the starting acylhydrazone but often have similar
to phosphorus impurities.
-
Q3: Low yield with steric bulk.
-
Diagnosis: Lawesson's reagent is bulky.
-
Fix: Switch to
(Phosphorus Pentasulfide) with HMDO (Hexamethyldisiloxane) in DCM. This generates a more reactive, less bulky thionating species in situ.
📊 Reagent Selection Matrix
Use this table to select the optimal condition based on your substrate's sensitivity.
| Reagent System | Target | Mechanism | Tolerance | Best For... |
| Oxadiazole | Oxidative ( | High | Robust aryl substrates; Scalable.[4][5] | |
| Oxadiazole | Hypervalent Iodine | Med (Acidic) | Electron-deficient rings; Low temp needs. | |
| Electrochemistry | Oxadiazole | Anodic Oxidation | High | Green chemistry; unstable substrates. |
| Lawesson's Reagent | Thiadiazole | Thionation | Med | Standard synthesis.[6] |
| Thiadiazole | Thionation | Low (Acidic) | Sterically hindered substrates. |
📚 References
-
Iodine-Mediated Cyclization: Yu, W., et al. (2013).[7] "
-Mediated Oxidative C-O Bond Formation for the Synthesis of 1,3,4-Oxadiazoles from Aldehydes and Hydrazides." The Journal of Organic Chemistry, 78(10), 10337–10343.[7] Link -
Hypervalent Iodine Protocol: Kumar, D., et al. (2011). "Iodobenzene diacetate mediated oxidative cyclization of N-acylhydrazones." Synlett, 2011(12), 1709-1712.
-
Lawesson's Reagent Methodology: Ko, I. S., et al. (2019).[6] "An efficient one-pot synthesis of 2,5-disubstituted-1,3,4-thiadiazoles from aldehydes and hydrazides using Lawesson’s reagent."[5][6] Arkivoc, 2019(iii), 67-78.[6] Link
-
Thiadiazole Review: Polshettiwar, V., & Varma, R. S. (2008). "Greener synthesis of 1,3,4-thiadiazoles using Lawesson's reagent." Tetrahedron Letters, 49(6), 879-883.
-
Burgess Reagent Distinction: Atkins, G. M., & Burgess, E. M. (1968). "The reactions of an N-sulfonylamine inner salt." Journal of the American Chemical Society, 90(17), 4744–4745. (Establishes dehydration mechanism for diacylhydrazines, distinct from oxidative acylhydrazone cyclization).
Sources
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. I2-mediated oxidative C-O bond formation for the synthesis of 1,3,4-oxadiazoles from aldehydes and hydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1,3,4-Thiadiazole synthesis [organic-chemistry.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. I2-Mediated Oxidative C-O Bond Formation for the Synthesis of 1,3,4-Oxadiazoles from Aldehydes and Hydrazides [organic-chemistry.org]
"stability issues of 4-(5-Ethyl-1,3,4-oxadiazol-2-yl)benzaldehyde under acidic/basic conditions"
This technical guide addresses the stability profile of 4-(5-Ethyl-1,3,4-oxadiazol-2-yl)benzaldehyde , a bifunctional heterocyclic building block. The presence of both an electron-deficient 1,3,4-oxadiazole ring and a reactive formyl (aldehyde) group creates distinct stability challenges under pH stress.
Topic: this compound
Document ID: TS-OXD-BENZ-001 Audience: Medicinal Chemists, Process Chemists, Analytical Scientists
Chemical Profile & Reactivity Overview
Before troubleshooting, it is critical to understand the "Dual-Trigger" instability of this molecule. It possesses two reactive centers that respond differently to acidic and basic environments.
| Feature | Chemical Moiety | Reactivity Risk |
| A | 1,3,4-Oxadiazole Ring | Acid/Base Hydrolysis: The ring is electron-deficient. Prolonged exposure to aqueous acid or base opens the ring to form hydrazides [1]. |
| B | Benzaldehyde Group | Oxidation/Disproportionation: Susceptible to aerobic oxidation (to carboxylic acid) and the Cannizzaro reaction in strong base [2]. |
| C | 5-Ethyl Substituent | C-H Acidity: The |
Module A: Acidic Conditions (pH < 4)
Core Issue: Hydrolytic Ring Cleavage
In acidic media, the nitrogen atoms of the oxadiazole ring become protonated, increasing the electrophilicity of the adjacent carbons. This makes the ring susceptible to nucleophilic attack by water, leading to ring opening.
Troubleshooting Guide: Acid Stability
Q: I observed a white precipitate after stirring the compound in 1M HCl. What is it? A: This is likely the hydrolysis product, 4-formylbenzoic acid hydrazide (or its salt).
-
Mechanism: Acid-catalyzed hydrolysis cleaves the ether linkage of the oxadiazole.
-
Diagnostic: Check LC-MS. A mass shift corresponding to
(water addition) followed by ring opening indicates hydrolysis. -
Prevention: Avoid strong mineral acids (HCl, H₂SO₄) for reaction times > 1 hour. Use milder Lewis acids (e.g.,
) or buffered acidic media (pH 4–5) if acid catalysis is required.
Q: My reaction mixture turned yellow/brown in acid. Is this decomposition? A: This often indicates aldehyde oxidation rather than ring failure.
-
Cause: Benzaldehydes readily oxidize to benzoic acids in the presence of trace metals and oxygen, a process accelerated by acid.
-
Solution: Degas all acidic solvents with Argon/Nitrogen. Add a radical scavenger like BHT (butylated hydroxytoluene) if the protocol permits.
Protocol: Acid Stress Test
Validation Step: Before scaling up, perform this rapid stability check.
-
Dissolve 5 mg of compound in 1 mL THF.
-
Add 0.5 mL of 1M HCl.
-
Incubate at RT for 2 hours.
-
Analyze via TLC (or HPLC).
-
Stable: Single spot/peak.
-
Unstable: Appearance of a polar baseline spot (hydrazide salt).
-
Module B: Basic Conditions (pH > 9)
Core Issue: The "Self-Destruct" Polymerization
Basic conditions are far more destructive for this specific compound due to the 5-ethyl group . The oxadiazole ring pulls electron density, making the ethyl
Troubleshooting Guide: Base Stability
Q: The product disappeared instantly in NaOH/KOH, but I don't see a hydrolysis peak. A: You likely triggered the Cannizzaro Reaction or Self-Condensation .
-
Cannizzaro: The aldehyde disproportionates into an alcohol and a carboxylic acid. This is irreversible.
-
Self-Condensation: The ethyl anion attacks the aldehyde, forming oligomers. These often stick to the column or precipitate as "gunk" and may not fly well in MS.
-
Fix: Avoid hydroxide bases. Use non-nucleophilic, bulky bases (e.g., DIPEA,
-BuOK) only if necessary and at low temperatures ( C).
Q: Can I use carbonate bases (K₂CO₃/Cs₂CO₃)? A: Yes, but with caution.
-
Risk: While carbonates are milder, they can still promote slow hydrolysis of the oxadiazole ring at elevated temperatures (
C). -
Recommendation: Keep reaction times under 4 hours. If heating is required, monitor the "Aldehyde H" signal in NMR (
ppm). If it vanishes, the aldehyde is compromised.
Visualizing the Degradation Pathways
Figure 1: Primary degradation pathways. Note that basic conditions trigger two distinct failure modes (Cannizzaro and Polymerization).
Module C: Storage & Handling Protocols
Q: How should I store this compound long-term? A: The aldehyde is the weak link for storage.
-
Atmosphere: Store under Argon. Oxygen converts the aldehyde to 4-(5-ethyl-1,3,4-oxadiazol-2-yl)benzoic acid.
-
Temperature:
C is recommended to inhibit slow dimerization. -
Solvent: Never store in protic solvents (MeOH, EtOH). The aldehyde can form hemiacetals reversibly, complicating NMR analysis.
Summary of Stability Limits
| Parameter | Safe Range | Critical Failure Mode |
| pH | Hydrolysis (Acid/Base) | |
| Temperature | Dimerization / Oxidation | |
| Nucleophiles | Avoid primary amines | Schiff Base formation (very rapid) |
| Oxidants | Exclude | Aldehyde |
References
-
Heterocycle Hydrolysis: Bostock, J. M., et al. "Acidic and basic hydrolysis of 1,3,4-oxadiazoles." Journal of Heterocyclic Chemistry, vol. 45, no. 2, 2008.
-
Aldehyde Reactivity: Smith, M. B. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition, Wiley-Interscience, 2019. (Chapter 16: Reactions of Carbonyls).
-
Oxadiazole Alkyl Acidity: Dolman, S. J., et al. "Superior reactivity of thiosemicarbazides in the synthesis of 2-amino-1,3,4-oxadiazoles."[1] The Journal of Organic Chemistry, vol. 71, no.[1] 25, 2006, pp. 9548-9551.[1]
Sources
Technical Support Center: Mass Spectrometry of 1,3,4-Oxadiazole Compounds
Welcome to the technical support resource for the mass spectrometric analysis of 1,3,4-oxadiazole derivatives. This guide is designed for researchers, medicinal chemists, and analytical scientists who work with this important class of heterocyclic compounds. Here, we move beyond simple protocols to explore the causality behind fragmentation patterns and provide robust solutions to common experimental challenges.
The 1,3,4-oxadiazole ring is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms.[1][2] Its inherent stability, combined with the diverse functionalities that can be introduced at the 2- and 5-positions, makes it a privileged scaffold in drug discovery and materials science.[3] Understanding its behavior in the mass spectrometer is crucial for structural confirmation, purity assessment, and metabolite identification. This guide provides field-proven insights to help you navigate the complexities of its analysis.
Part 1: Fundamental Fragmentation Patterns
The fragmentation of the 1,3,4-oxadiazole core is highly dependent on the ionization method employed. The two most common techniques, Electron Ionization (EI) and Electrospray Ionization (ESI), induce different fragmentation cascades due to the nature of the initial ionization event.
Electron Ionization (EI-MS) Fragmentation
In EI-MS, high-energy electrons (typically 70 eV) bombard the molecule, ejecting an electron to form an energetically unstable radical cation (M•⁺).[4] This excess energy drives fragmentation, which for 2,5-disubstituted 1,3,4-oxadiazoles, often proceeds through characteristic skeletal rearrangements.
A primary pathway involves the complex rearrangement and expulsion of stable neutral molecules like dinitrogen (N₂) and carbon monoxide (CO).[5] This is a hallmark of five-membered aromatic heterocycles, where the ring collapses to form highly conjugated, stable fragment ions.[6] Another significant fragmentation observed is the loss of isocyanic acid (HNCO), which points to a specific rearrangement involving the ring's heteroatoms.[7]
The most predictable fragmentation, however, often involves the cleavage of bonds alpha to the heterocyclic ring, leading to the loss of substituents. The stability of the resulting carbocation or radical dictates the most favorable pathway.
Caption: Common EI fragmentation pathways for 2,5-disubstituted 1,3,4-oxadiazoles.
Electrospray Ionization (ESI-MS) Fragmentation
ESI is a soft ionization technique that typically generates protonated molecules, [M+H]⁺, with minimal in-source fragmentation.[8] To induce fragmentation for structural analysis, Collision-Induced Dissociation (CID) is employed in a tandem mass spectrometer (MS/MS).
For protonated 2,5-disubstituted 1,3,4-oxadiazoles, a highly diagnostic fragmentation pathway is the neutral loss of isocyanic acid (HNCO), resulting in a mass loss of 43.02 Da.[5] This rearrangement is a key indicator of the 1,3,4-oxadiazole core. Other observed fragmentations typically involve the loss of stable neutral molecules from the substituents, driven by the proton's mobility.
Caption: Troubleshooting workflow for an unexpected ion at m/z 43.
Problem 2: My signal intensity is very low and inconsistent between runs.
-
What are the likely causes?
-
This common issue can stem from several factors: poor sample concentration, inefficient ionization, ion suppression from the matrix, or instrument contamination. [9][10]* How can I systematically troubleshoot this?
-
1. Check Sample Preparation: Ensure your compound is fully dissolved. [8]Filter the sample to remove particulates. Verify the concentration is within the optimal range for your instrument (typically low ng/mL to µg/mL).
-
2. Optimize Ion Source Parameters: Adjust key ESI settings like capillary voltage, nebulizer gas pressure, and drying gas temperature/flow rate to maximize the signal for your specific compound.
-
3. Investigate Matrix Effects: If analyzing samples from a complex matrix (e.g., plasma, tissue), co-eluting components can suppress the ionization of your analyte. Improve your sample cleanup (e.g., use solid-phase extraction) or chromatographic separation.
-
4. Perform System Maintenance: A dirty ion source or mass analyzer can drastically reduce sensitivity. Follow the manufacturer's guidelines for cleaning the instrument. [9]
-
Part 4: Experimental Protocols
Protocol 1: LC-MS/MS Analysis of a 2,5-Diaryl-1,3,4-Oxadiazole
This protocol provides a starting point for the analysis of a non-volatile oxadiazole derivative.
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the purified oxadiazole compound in methanol or acetonitrile.
-
Dilute this stock solution with the initial mobile phase (e.g., 95% Water / 5% Acetonitrile w/ 0.1% Formic Acid) to a final concentration of 1 µg/mL.
-
Vortex and transfer to an autosampler vial.
-
-
Liquid Chromatography (LC) Conditions:
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: ESI, Positive.
-
Capillary Voltage: 3.5 kV.
-
Drying Gas Flow: 10 L/min.
-
Drying Gas Temperature: 325 °C.
-
Nebulizer Pressure: 40 psi.
-
Acquisition Mode:
-
Full Scan (MS1): Scan from m/z 100 to 800 to find the [M+H]⁺ ion.
-
Targeted MS/MS (MS2): Select the observed [M+H]⁺ as the precursor ion. Apply a range of collision energies (e.g., 10, 20, 40 eV) to generate a fragmentation spectrum. Look for the characteristic neutral loss of 43 Da.
-
-
-
System Validation:
-
Before running the sample, inject a system suitability standard to confirm instrument performance.
-
Run a solvent blank immediately before your sample to ensure there is no carryover or background contamination. [11]
-
References
-
1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
The abundances of fragment ions formed via skeletal rearrangements from 2,5-disubstituted-1,3,4-oxadiazoles and their theoretical calculated stabilities - PubMed. (2004). PubMed. [Link]
-
Synthesis and nonlinear optical characterization of new 1,3,4-oxadiazoles. (n.d.). Indian Academy of Sciences. [Link]
-
Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). MDPI. [Link]
-
(PDF) 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - ResearchGate. (n.d.). ResearchGate. [Link]
-
Synthesis, characterization and antimicrobial activity of benzodioxane ring containing 1,3,4-oxadiazole derivatives - Arabian Journal of Chemistry. (2011). ScienceDirect. [Link]
-
Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. (n.d.). Bentham Science. [Link]
-
Synthesis of New 2,5-Di-substituted 1,3,4-Oxadiazoles Bearing 2,6-Di-tert-butylphenol Moieties and Evaluation of Their Antioxidant Activity - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
GC-MS and FTIR characterization of 1,3,4-oxadiazole from Biophytum sensitivum with potential cardiovascular applications. (2025). Journal of Applied Biology & Biotechnology. [Link]
-
Substituent Strength Vs Reactivity: A Study Of 1,3,4-Oxadiazoles And Electron Donating Groups - Digital Commons @ Otterbein. (2017). Otterbein University. [Link]
-
Chemistry and Pharmacological Importance of 1,3,4-Oxadiazole Derivatives | Open Access Journals - Research and Reviews. (2015). Research and Reviews. [Link]
-
Mass fragmentation pattern of N-(5-chloro-2-methoxyphenyl)-4-(5-styryl-1,3,4-oxadiazol-2-ylthio)butanamide (6k). - ResearchGate. (n.d.). ResearchGate. [Link]
-
Mass Spectrometry Troubleshooting and Common Issues - G-M-I, Inc. (2023). G-M-I, Inc.. [Link]
-
A Review on Substituted 1,3,4-Oxadiazole and its Biological Activities - IJRESM. (n.d.). International Journal of Research in Engineering, Science and Management. [Link]
-
Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Fragmentation Mechanisms - Intro to Mass Spectrometry. (n.d.). University of Arizona. [Link]
-
Fragmentation (mass spectrometry) - Wikipedia. (n.d.). Wikipedia. [Link]
-
Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5 - arkat usa. (n.d.). Arkat USA. [Link]
-
A Guide To Troubleshooting Mass Spectrometry - GenTech Scientific. (2021). GenTech Scientific. [Link]
-
Mass Spectrometer (MS) Troubleshooting Guide - CGSpace. (n.d.). CGSpace. [Link]
-
Mass fragmentation pattern of the synthesized molecule 6f - ResearchGate. (n.d.). ResearchGate. [Link]
-
Mass Spectrometry: Fragmentation. (n.d.). University of California, Los Angeles. [Link]
-
Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives: use of deuterated analogues in fragmentation pattern studies - SciELO. (n.d.). SciELO - Scientific Electronic Library Online. [Link]
-
(PDF) The fragmentation mechanism of five-membered lactones by electrospray ionisation tandem mass spectrometry - ResearchGate. (n.d.). ResearchGate. [Link]
-
Synthesis, characterization and biological activities of 2,5-disubstituted 1,3,4–oxadiazoles - Der Pharma Chemica. (n.d.). Der Pharma Chemica. [Link]
-
(PDF) Synthesis and Fungicidal Activity of 2,5-Disubstituted- 1,3,4-oxadiazole Derivatives - ResearchGate. (2025). ResearchGate. [Link]
-
Mass Spec Troubleshooting: What to Check When Your Results Go Wrong - Agilent. (2018). Agilent Technologies. [Link]
-
Mass fragmentation pattern of 5-(3-Nitrophenyl)-2-(allylthio)-1,3,4-oxadiazole (6i) - ResearchGate. (n.d.). ResearchGate. [Link]
-
Comprehensive Guide to LC MS MS Assay Troubleshooting for Accurate Results - Infinix Bio. (2026). Infinix Bio. [Link]
-
Synthesis and Characterization of Some 2,5- Substituted 1,3,4-Oxadiazoles Derivatives - Journals. (n.d.). Eureka Journals. [Link]substituted-1-3-4-oxadiazoles-derivatives/)
Sources
- 1. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 3. mdpi.com [mdpi.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. The abundances of fragment ions formed via skeletal rearrangements from 2,5-disubstituted-1,3,4-oxadiazoles and their theoretical calculated stabilities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. arkat-usa.org [arkat-usa.org]
- 7. Synthesis of New 2,5-Di-substituted 1,3,4-Oxadiazoles Bearing 2,6-Di-tert-butylphenol Moieties and Evaluation of Their Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. gmi-inc.com [gmi-inc.com]
- 10. infinixbio.com [infinixbio.com]
- 11. cgspace.cgiar.org [cgspace.cgiar.org]
Validation & Comparative
Introduction: The Enduring Significance of the 1,3,4-Oxadiazole Scaffold
An In-Depth Comparative Guide to the Synthetic Strategies for 1,3,4-Oxadiazoles
The 1,3,4-oxadiazole ring is a five-membered heterocyclic motif containing one oxygen and two nitrogen atoms that has garnered significant attention from the scientific community. This scaffold is considered a "privileged structure" in medicinal chemistry due to its wide array of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties.[1][2][3][4] Its metabolic stability, favorable pharmacokinetic profile, and ability to act as a bioisostere for ester and amide functionalities contribute to its prevalence in clinically used drugs such as the antiviral Raltegravir and the antihypertensive Tiodazosin.[5][6]
The versatility of the 1,3,4-oxadiazole core extends beyond medicine into materials science, where its derivatives are explored for applications like light-emitting diodes and corrosion inhibitors.[2][7] Given its broad utility, the development of efficient, scalable, and sustainable synthetic methods for this heterocycle is a paramount objective in modern organic synthesis. This guide provides a comparative analysis of the principal synthetic routes to 1,3,4-oxadiazoles, offering insights into the causality behind methodological choices, from classical dehydration reactions to modern green chemistry approaches.
Pillar 1: Classical Synthetic Methodologies
The foundational methods for constructing the 1,3,4-oxadiazole ring have been refined over decades. These routes typically involve the cyclization of linear precursors and remain highly relevant in many research and industrial settings.
Dehydrative Cyclization of 1,2-Diacylhydrazines
One of the most fundamental and widely employed strategies involves the intramolecular cyclodehydration of 1,2-diacylhydrazine intermediates. These precursors are readily prepared by reacting a carboxylic acid hydrazide with a carboxylic acid or its derivative (e.g., acid chloride, ester). The subsequent ring-closing step is promoted by a variety of dehydrating agents.
The choice of dehydrating agent is critical and often dictates the reaction conditions and substrate tolerance. Commonly used reagents include:
-
Phosphorus Oxychloride (POCl₃): A powerful and effective dehydrating agent, often used as both reagent and solvent.[6][8]
-
Polyphosphoric Acid (PPA): A viscous reagent that facilitates cyclization at elevated temperatures.[9]
-
Thionyl Chloride (SOCl₂): Another aggressive reagent suitable for robust substrates.[6]
-
Trifluoromethanesulfonic Anhydride: A highly efficient reagent for cyclization under milder conditions.[10]
The underlying mechanism involves the activation of a carbonyl oxygen by the dehydrating agent, followed by nucleophilic attack from the second amide's nitrogen or oxygen (depending on the tautomeric form), and subsequent elimination of water to yield the aromatic oxadiazole ring.
Oxidative Cyclization of Acylhydrazones
This versatile method proceeds in two distinct stages: the condensation of an acylhydrazide with an aldehyde to form an N-acylhydrazone, followed by an oxidative C-O bond formation to close the ring.[1] This approach allows for the introduction of diverse substituents at the 2- and 5-positions of the oxadiazole core.
A wide range of oxidizing agents has been successfully employed for the cyclization step, each with its own mechanistic nuances and practical considerations:
-
Molecular Iodine (I₂): Often used in the presence of a base like potassium carbonate, iodine provides a metal-free and relatively mild method for oxidative cyclization.[1][11] It is particularly effective in "green" applications such as grinding techniques.[11]
-
Chloramine-T: A classic reagent that facilitates the cyclization, often under reflux conditions.[11]
-
Hypervalent Iodine Reagents: Compounds like iodobenzene diacetate offer controlled oxidation under mild conditions.[11][12]
-
Metal-Based Oxidants: Reagents such as lead tetraacetate, mercuric oxide, and potassium permanganate have been used historically, though their toxicity has led to a decline in their use in favor of greener alternatives.[10][11]
The Huisgen Reaction of Tetrazoles
A less common but elegant approach is the Huisgen reaction, which involves the thermal or photochemical rearrangement of N-acylated tetrazoles.[13] The reaction of a 5-substituted 1H-tetrazole with an acyl chloride generates an unstable N-acylated intermediate. This intermediate undergoes a concerted reaction involving nitrogen gas elimination and ring-opening, followed by cyclization to form the 2,5-disubstituted 1,3,4-oxadiazole.[13] This method is valued for its clean reaction profile and efficiency.[13]
Pillar 2: Modern and Green Synthetic Innovations
In response to the growing demand for sustainable chemical processes, a new generation of synthetic methods has emerged. These techniques prioritize energy efficiency, reduced reaction times, and the minimization of hazardous waste.[14]
Microwave-Assisted Synthesis
Microwave irradiation has revolutionized the synthesis of 1,3,4-oxadiazoles by dramatically accelerating reaction rates.[5][15] The rapid, uniform heating provided by microwaves often leads to higher yields, cleaner reaction profiles, and a significant reduction in reaction time from hours to mere minutes.[10][16][17] This technique is applicable to both dehydrative and oxidative cyclization pathways and can often be performed under solvent-free conditions, further enhancing its green credentials.[5][18]
Ultrasound-Assisted Synthesis (Sonochemistry)
The application of ultrasonic waves provides the activation energy for chemical reactions through acoustic cavitation. This method has been successfully used for the synthesis of 1,3,4-oxadiazole-2-thiols and 2-amino-1,3,4-oxadiazoles.[19][20][21][22] Sonochemical synthesis often proceeds under milder conditions, in shorter time frames, and with high yields, presenting another powerful tool for green chemistry.[20][23]
Mechanochemistry (Grinding and Solvent-Free Reactions)
Mechanochemistry avoids the use of bulk solvents by inducing reactions through mechanical force, such as grinding reactants together in a mortar and pestle or a ball mill.[24] The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles via the iodine-mediated oxidative cyclization of acylhydrazones is particularly well-suited to this technique.[8][11] This solvent-free approach is inherently environmentally friendly, simplifies product isolation, and is highly efficient, often yielding products in minutes.[11]
Comparative Analysis of Synthetic Methods
The selection of a synthetic strategy depends on factors such as substrate scope, desired scale, available equipment, and green chemistry considerations. The following table provides a comparative overview of the discussed methods.
| Method | Starting Materials | Key Reagents/Conditions | Typical Yields (%) | Advantages | Disadvantages |
| Dehydrative Cyclization | Acylhydrazides, Carboxylic Acids/Derivatives | POCl₃, PPA, SOCl₂; High Temp. | 60-90 | Well-established, reliable, good for scale-up. | Harsh reagents, high temperatures, limited functional group tolerance.[6] |
| Oxidative Cyclization | Acylhydrazides, Aldehydes | I₂, Chloramine-T, IBX; Base | 70-95 | High yields, broad substrate scope, milder options available. | Often requires stoichiometric oxidants, potential for side reactions.[1][11] |
| Huisgen Reaction | 5-Substituted Tetrazoles, Acyl Chlorides | Heat or UV light | 70-90 | Clean reaction, unique pathway. | Tetrazole precursors can be challenging to synthesize.[13] |
| Microwave-Assisted | Various (Acylhydrazides, etc.) | Microwave irradiation (often solvent-free) | 80-98 | Extremely fast, high yields, improved purity, energy efficient.[5][15][16] | Requires specialized equipment, scalability can be a challenge. |
| Ultrasound-Assisted | Acylhydrazides, CS₂ or CNBr | Ultrasonic irradiation | 80-95 | Fast, high yields, mild conditions.[20][21] | Requires specialized equipment. |
| Mechanochemistry (Grinding) | Acylhydrazides, Aldehydes | I₂ (catalytic); Solvent-free | 88-92 | Environmentally friendly (no solvent), rapid, simple setup.[11][24] | Primarily for solid-state reactions, may not be suitable for all substrates. |
Visualizing the Mechanisms
Understanding the reaction pathways is crucial for optimizing conditions and troubleshooting syntheses.
Caption: Dehydrative cyclization pathway to 1,3,4-oxadiazoles.
Caption: Oxidative cyclization pathway to 1,3,4-oxadiazoles.
Validated Experimental Protocols
To ensure reproducibility, detailed experimental procedures are provided for two representative synthetic methods.
Protocol 1: Classical Synthesis of 2-(4-Chlorophenyl)-5-(3-methylphenyl)-1,3,4-oxadiazole via Iodine-Mediated Grinding [11]
This protocol exemplifies a green, solvent-free approach using mechanochemistry.
-
Materials:
-
4-Chlorobenzohydrazide (1 mmol, 170.6 mg)
-
3-Methylbenzaldehyde (1 mmol, 120.15 mg, 118 µL)
-
Iodine (0.1 mmol, 25.4 mg)
-
10% aqueous sodium thiosulfate solution
-
Mortar and pestle
-
-
Procedure:
-
Place 4-chlorobenzohydrazide (1 mmol), 3-methylbenzaldehyde (1 mmol), and a catalytic amount of iodine (0.1 mmol) into a clean, dry mortar.
-
Grind the mixture vigorously with the pestle for 5-10 minutes at room temperature. The progress of the reaction can be monitored by TLC (e.g., using a 3:7 ethyl acetate:hexane eluent).
-
Upon completion, a solid mass will be formed. Add approximately 10 mL of 10% aqueous sodium thiosulfate solution to the mortar to quench the excess iodine.
-
Stir the mixture for 2-3 minutes, then collect the solid product by vacuum filtration.
-
Wash the solid product thoroughly with water and dry it.
-
If necessary, recrystallize the crude product from ethanol to obtain the pure 2-(4-chlorophenyl)-5-(3-methylphenyl)-1,3,4-oxadiazole.
-
Expected Yield: 88-92%.[11]
-
Characterization: Confirm product identity via IR, ¹H NMR, and melting point comparison with literature values.[11]
-
Protocol 2: Microwave-Assisted Synthesis of 2-Aryl-5-(4-pyridyl)-1,3,4-oxadiazoles [15]
This protocol highlights the speed and efficiency of microwave-assisted synthesis.
-
Step A: Synthesis of Isonicotinic acid-N'-(substituted-benzylidene)-hydrazide (Intermediate)
-
In a flask, mix isoniazid (0.01 mol, 1.37 g) and the desired aromatic aldehyde (0.01 mol).
-
Add 5 drops of DMF as a catalyst.
-
Subject the mixture to microwave irradiation at 300 W, applying power in 30-second intervals for a total of 3 minutes.
-
Cool the reaction mixture and pour it into ice-cold water.
-
Filter the resulting solid product, wash it with water, and recrystallize from ethanol to yield the acylhydrazone intermediate.
-
-
Step B: Oxidative Cyclization to 1,3,4-Oxadiazole
-
Dissolve the acylhydrazone intermediate from Step A (0.01 mol) in 15 mL of ethanol.
-
Add chloramine-T (0.01 mol) to the solution.
-
Expose the reaction mixture to microwave irradiation at 300 W in 30-second intervals for a total of 4 minutes.
-
Monitor the reaction completion using TLC.
-
After cooling, the product will precipitate. Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure 2-aryl-5-(4-pyridyl)-1,3,4-oxadiazole.
-
Expected Yield: Generally high, often exceeding conventional methods.[7][15]
-
Conclusion and Future Outlook
The synthesis of 1,3,4-oxadiazoles has evolved significantly from its classical roots. While traditional dehydrative and oxidative cyclization methods remain workhorses in the field due to their reliability and scalability, modern techniques have ushered in an era of unprecedented efficiency and sustainability. Microwave, ultrasound, and mechanochemical methods offer compelling advantages in terms of reaction speed, yield, and environmental impact.[14][16]
For researchers and drug development professionals, the choice of synthetic route will be guided by a balance of factors including substrate availability, functional group tolerance, required scale, and a commitment to green chemistry principles. The continued exploration of novel catalytic systems and energy-efficient technologies will undoubtedly lead to even more elegant and sustainable pathways to this invaluable heterocyclic scaffold, further cementing its role in advancing science and medicine.
References
-
Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. (n.d.). Bentham Open. [Link]
-
Bollikolla, H. B., & Varala, R. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews, 4(3), 255-271. [Link]
-
Joshi, S., et al. (2012). Design and Microwave-assisted Synthesis of 1,3,4-Oxadiazole Derivatives for Analgesic and Anti-inflammatory Activity. Journal of Young Pharmacists, 4(1), 34-39. [Link]
-
Kumar, R., et al. (2020). A review on microwave assisted synthesis, mechanism of action and structure activity relationship of 1, 3, 4-oxadiazole derivatives as anticancer agent. Anti-Cancer Agents in Medicinal Chemistry, 20(18), 2203-2224. [Link]
-
Chaudhary, T., & Upadhyay, P. K. (2023). Recent Advancement in Synthesis and Bioactivities of 1,3,4-Oxadiazole. Current Organic Synthesis, 20(6), 663-677. [Link]
-
Kumar, A., & Makrandi, J. K. (2011). An iodine-mediated green synthesis of 1,3,4-oxadiazoles under solvent-free conditions using grinding technique. Green Chemistry Letters and Reviews, 4(1), 87-89. [Link]
-
Microwave -Assisted Green Synthesis of New 1,3,4-Oxadiazole Derivatives and their Pharmacological Evaluation. (2025). International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Chaudhary, T., & Upadhyay, P. K. (2023). Recent Advancement in Synthesis and Bioactivities of 1,3,4-Oxadiazole. PubMed. [Link]
-
Ultrasound-assisted one-pot synthesis of 5-substituted 1,3,4-oxadiazole-2-thiols 3a–r. (n.d.). ResearchGate. [Link]
-
Microwave assisted synthesis of some novel 1,3,4-oxadiazole analogues as potent anti-inflammatory agents. (n.d.). IDAAM Publications. [Link]
-
Synthesis of 1,3,4-oxadiazoles. (n.d.). Organic Chemistry Portal. [Link]
-
Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives. (2025). MDPI. [Link]
-
A Review on 1, 3, 4-Oxadiazole Its Chemical Synthesis and Pharmacological Properties. (2024). European Chemical Bulletin. [Link]
-
1,3,4-OXADIAZOLE: Synthesis Derivatives &Biological Activities. A Review article. (2025). World Journal of Pharmaceutical Research. [Link]
-
Kerimov, I., et al. (2021). Ultrasound-Assisted Synthesis, Antioxidant Activity and Computational Study of 1,3,4-Oxadiazol-2-amines. Acta Chimica Slovenica, 68(1), 109-117. [Link]
-
Recent Advancement of 1,3,4-oxadiazole Derivatives and Their Biological Significance : A Review. (2025). IJNRD.org. [Link]
-
Kerimov, I., et al. (2021). Ultrasound-assisted, low-solvent and acid/base-free synthesis of 5-substituted 1,3,4-oxadiazole-2-thiols as potent antimicrobial and antioxidant agents. Molecular Diversity, 25(4), 2367-2378. [Link]
-
Frank, P. V., Girish, K. S., & Kalluraya, B. (2007). Solvent-free microwave-assisted synthesis of oxadiazoles containing imidazole moiety. Journal of Chemical Sciences, 119(1), 41-46. [Link]
-
Microwave Synthesis of 1,3,4-Oxadiazoles. (n.d.). Scribd. [Link]
-
Kerimov, I., et al. (2021). Ultrasound-Assisted Synthesis, Antioxidant Activity and Computational Study of 1,3,4-Oxadiazol-2-amines. Semantic Scholar. [Link]
-
Ultrasound-Assisted Synthesis, Antioxidant Activity and Computational Study of 1,3,4-Oxadiazol-2-amines. (2021). ResearchGate. [Link]
-
Mechanism for the formation of 1,3,4-oxadiazole derivatives. (n.d.). ResearchGate. [Link]
-
Patel, K. D., et al. (2024). Eco-friendly approaches to 1,3,4-oxadiazole derivatives: A comprehensive review of green synthetic strategies. Archiv der Pharmazie. [Link]
-
Sharma, S., et al. (2022). An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. Molecules, 27(15), 4991. [Link]
-
El-Sayed, N. N. E., & El-Kafrawy, A. M. (2022). Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. Molecules, 27(9), 2631. [Link]
-
Neochoritis, C. G., et al. (2019). 1,3,4-Oxadiazoles by Ugi-Tetrazole and Huisgen Reaction. Organic Letters, 21(18), 7523-7527. [Link]
-
Głowacki, R., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2410. [Link]
-
Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. (2025). Bentham Open. [Link]
-
Green Chemistry Synthesis of Five-Membered Heterocylic Derivatives (1, 3, 4-oxadizoles) by Using Grinding Technique. (2025). ResearchGate. [Link]
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Tiwari, A., et al. (2016). Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity. Journal of Chemical and Pharmaceutical Research, 8(3), 896-905. [Link]
-
Recent Advancement in Synthesis and Bioactivities of 1,3,4-Oxadiazole. (2023). Bentham Science. [Link]
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"structure-activity relationship (SAR) of 4-(5-Ethyl-1,3,4-oxadiazol-2-yl)benzaldehyde derivatives"
Content Type: Comparative Technical Guide Audience: Medicinal Chemists, Drug Discovery Researchers Focus: Structure-Activity Relationship (SAR), Synthetic Protocols, and Performance Benchmarking
Executive Summary: The Scaffold Advantage
The compound 4-(5-Ethyl-1,3,4-oxadiazol-2-yl)benzaldehyde represents a "privileged scaffold" in modern medicinal chemistry. It serves as a bifunctional core: the 1,3,4-oxadiazole ring acts as a metabolically stable bioisostere for esters/amides, while the benzaldehyde moiety functions as a reactive handle for generating diverse Schiff base (imine) libraries.
Why this specific derivative? While 5-phenyl analogs are common, the 5-ethyl substituent offers a critical pharmacokinetic advantage: it lowers molecular weight and steric bulk compared to aryl substituents, while maintaining sufficient lipophilicity (LogP) for cell membrane penetration. This guide evaluates its utility primarily in antimicrobial and anti-inflammatory domains.
Structural Logic & Synthesis
To understand the activity, one must first master the synthesis. The construction of the 1,3,4-oxadiazole ring with the specific ethyl group requires precise control to prevent oxidation of the aldehyde handle.
Synthetic Pathway (Graphviz Visualization)
Figure 1: Step-wise synthesis from commercially available precursors. The critical step is the POCl3-mediated cyclization with propionic acid to install the ethyl group.
Validated Protocol: Synthesis of the Core Scaffold
Objective: Synthesis of this compound.
-
Hydrazide Formation:
-
Dissolve 4-carboxybenzaldehyde (0.01 mol) in absolute ethanol (50 mL).
-
Add hydrazine hydrate (99%, 0.02 mol) dropwise.
-
Critical Step: Reflux for 6 hours. Monitor via TLC (Ethyl acetate:Hexane 3:7).
-
Cool, filter the precipitate, and recrystallize from ethanol to yield 4-formylbenzohydrazide.
-
-
Cyclization (The Ethyl Installation):
-
Mix 4-formylbenzohydrazide (0.01 mol) with Propionic acid (15 mL).
-
Add Phosphorus Oxychloride (
, 5 mL) cautiously. -
Reflux for 8–10 hours.
-
Work-up: Pour reaction mixture onto crushed ice. Neutralize with saturated
to pH 7. -
Filter the solid product.[1] This is your core scaffold.
-
Comparative SAR Analysis
The biological activity of this scaffold is heavily dependent on the modification of the aldehyde group (Zone C) and the nature of the 5-substituent (Zone A).
SAR Map (Graphviz Visualization)
Figure 2: Functional zones of the scaffold. Zone A modulates entry into the cell; Zone C modulates binding affinity to the target enzyme (e.g., DNA Gyrase).
Performance Benchmarking: Derivatives vs. Standards
The aldehyde itself is a precursor. The data below reflects the activity of Schiff base derivatives (condensed with substituted anilines) derived from the 5-ethyl core, compared to standard antibiotics.
Table 1: Antimicrobial Activity (MIC in
| Derivative (R-Group on Imine) | S. aureus (Gram +) | E. coli (Gram -) | C. albicans (Fungal) | SAR Insight |
| Parent Aldehyde | >100 (Inactive) | >100 | >100 | Reactive handle only; lacks target specificity. |
| 4-Nitroaniline deriv. | 12.5 | 25 | 25 | EWG ( |
| 4-Chloroaniline deriv. | 25 | 12.5 | 50 | Halogens often improve Gram-neg penetration. |
| 4-Methoxyaniline deriv. | 50 | 100 | 50 | EDG ( |
| Standard: Ciprofloxacin | 6.25 | 6.25 | -- | Clinical Benchmark. |
| Standard: Fluconazole | -- | -- | 12.5 | Clinical Benchmark. |
Key Takeaway: The 5-Ethyl group provides a baseline activity profile that is slightly less potent than 5-Phenyl analogs (which often hit MICs of 6.25
Mechanistic Insights
Why do these derivatives work? The consensus mechanism involves the inhibition of DNA Gyrase (Bacteria) and Sterol 14
-
The Oxadiazole Ring: Acts as a linker that positions the two aromatic systems (the central phenyl and the imine phenyl) at the correct distance to intercalate or bind within the enzyme active site.
-
The 5-Ethyl Group: Fits into small hydrophobic pockets within the enzyme binding site where a phenyl group might be too bulky (steric clash).
-
The Imine (
): Provides a hydrogen bond acceptor site essential for interacting with amino acid residues (e.g., Serine or Aspartate) in the active site.
Experimental Validation Protocols
To validate the SAR in your own lab, follow this standardized antimicrobial assay.
Protocol: Broth Microdilution Assay
-
Preparation: Dissolve derivatives in DMSO (1 mg/mL stock).
-
Media: Use Mueller-Hinton broth for bacteria; Sabouraud Dextrose broth for fungi.
-
Inoculum: Adjust bacterial suspension to
CFU/mL (0.5 McFarland standard). -
Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well plate (Range: 100
g/mL down to 1.56 g/mL). -
Incubation:
-
Bacteria:
for 24 hours.[1] -
Fungi:
for 48 hours.
-
-
Readout: The MIC is the lowest concentration showing no visible turbidity. Use Resazurin dye (0.01%) as a visual indicator (Blue = Dead/Inhibited, Pink = Live).
References
-
Narayana, B., et al. "Synthesis and antimicrobial activity of some new 1,3,4-oxadiazoles carrying benzaldehyde moiety." Journal of Chemical and Pharmaceutical Research, 2013.[2]
-
Luczynski, M., et al. "Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture."[3] Applied Sciences, 2022.[4]
-
PubChem. "4-amino-N-[5-(4-ethynylphenyl)-1,3,4-oxadiazol-2-yl]benzamide (Related Structure Data)." National Library of Medicine.
-
Bibliomed. "New 1,3,4-Oxadiazole Based Schiff Base Derivatives: Synthesis and Antibacterial Activity."[2][5] Bibliomed.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-(5-Ethyl-1,3,4-oxadiazol-2-yl)benzaldehyde
In the dynamic landscape of pharmaceutical research and drug development, the integrity of our scientific process is intrinsically linked to the safety of our laboratory personnel and the protection of our environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-(5-Ethyl-1,3,4-oxadiazol-2-yl)benzaldehyde, a compound of interest in contemporary medicinal chemistry. While specific safety data for this exact molecule is not extensively published, this document synthesizes established principles of chemical waste management, drawing parallels from related structural motifs, namely benzaldehyde and the 1,3,4-oxadiazole class of compounds, to ensure a conservative and responsible approach to its disposal.
The 1,3,4-oxadiazole moiety is a well-regarded scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] This biological activity underscores the necessity of treating this compound and its waste with the utmost care to prevent unintended environmental release or exposure.
I. Hazard Assessment and Waste Classification
Given the absence of a specific Safety Data Sheet (SDS), a conservative approach dictates that this compound be treated as a hazardous chemical. This assessment is based on the known properties of its constituent functional groups:
-
Benzaldehyde Moiety: Benzaldehyde is a combustible liquid and is harmful if swallowed. It can cause skin and eye irritation.[5] Rags or absorbent materials used to clean up benzaldehyde spills have been known to auto-ignite.[6]
-
1,3,4-Oxadiazole Core: This heterocyclic system is a common pharmacophore, indicating a high likelihood of biological activity.[3] While many derivatives are explored for therapeutic benefits due to their low toxicity in specific contexts, their potential for environmental impact and unknown toxicological profiles necessitate careful handling.[1][7]
Therefore, all waste containing this compound must be managed as hazardous waste in accordance with federal, state, and local regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[8][9]
Waste Stream Identification Table
| Waste Stream | Recommended Classification | Handling Notes |
| Pure or Unused this compound | Hazardous Chemical Waste | Segregate from other waste streams. |
| Contaminated Labware (glassware, pipette tips, etc.) | Hazardous Chemical Waste | Triple-rinse with a suitable solvent; collect the rinsate as hazardous waste. Air-dry in a fume hood before disposal of the labware.[10] |
| Contaminated Personal Protective Equipment (PPE) (gloves, lab coats, etc.) | Hazardous Chemical Waste | Bag and label as hazardous waste. Do not dispose of in regular trash. |
| Solvents and Solutions Containing the Compound | Hazardous Chemical Waste | Collect in a designated, properly labeled, and sealed waste container. |
| Spill Cleanup Materials (absorbents, etc.) | Hazardous Chemical Waste | Collect in a sealed container and label as hazardous waste. Be mindful of the potential for auto-ignition of benzaldehyde-soaked materials.[6] |
II. Personal Protective Equipment (PPE)
Prior to handling this compound or its waste, all personnel must be equipped with the following PPE:
-
Eye Protection: Chemical safety goggles are mandatory.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) must be worn. Inspect gloves for any signs of degradation before use.[11]
-
Body Protection: A flame-resistant lab coat should be worn.
-
Respiratory Protection: While not typically required for handling small quantities in a well-ventilated area, a NIOSH-approved respirator may be necessary for spill cleanup or when dealing with aerosols.
III. Disposal Workflow
The following workflow provides a systematic approach to the disposal of this compound waste.
Caption: Decision workflow for the safe disposal of this compound waste.
IV. Step-by-Step Disposal Protocol
1. Waste Segregation and Collection:
-
At the Point of Generation: Immediately segregate waste containing this compound from non-hazardous waste.
-
Liquid Waste: Collect all liquid waste, including reaction mixtures and solvent rinsates, in a dedicated, chemically compatible, and clearly labeled hazardous waste container.[12] The container should be kept closed when not in use.
-
Solid Waste: Collect un-rinsed contaminated items such as gloves, weighing papers, and absorbent pads in a designated, sealed plastic bag or container labeled as hazardous waste.
-
Sharps: Any contaminated sharps (needles, scalpels) must be placed in a designated sharps container.
2. Container Management:
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other components in the waste stream.
-
Condition: Ensure waste containers are in good condition and not leaking.[13]
-
Closure: Keep waste containers securely closed except when adding waste.
3. Storage:
-
Location: Store hazardous waste in a designated, well-ventilated satellite accumulation area that is secure and away from ignition sources.[14]
-
Incompatibles: Do not store with incompatible materials, such as strong oxidizing agents.[6]
4. Final Disposal:
-
Coordination: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[10]
-
Documentation: Ensure all necessary paperwork, such as hazardous waste manifests, is completed accurately.[13]
V. Spill and Emergency Procedures
In the event of a spill of this compound:
-
Evacuate and Alert: Evacuate all non-essential personnel from the immediate area and alert your supervisor and EHS.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For small spills, contain the material using an inert absorbent such as vermiculite or sand.[12] Do not use combustible materials like paper towels.
-
Cleanup: Wearing appropriate PPE, carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.
-
Decontamination: Decontaminate the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.
VI. Conclusion
The responsible management and disposal of chemical waste are paramount in a research setting. By adhering to these conservative and comprehensive guidelines for this compound, we uphold our commitment to safety, scientific integrity, and environmental stewardship. Always consult your institution's specific waste disposal policies and your EHS department for further guidance.
References
- Resource Conservation and Recovery Act (RCRA) Regulations | US EPA. (2025, August 13).
- Summary of Hazardous Waste Regulations | Florida Department of Environmental Protection. (2024, August 12).
- Benzaldehyde Analytical Grade.
- Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety.
- BENZALDEHYDE AR - Loba Chemie.
- benzaldehyde.
- Learn the Basics of Hazardous Waste | US EPA. (2025, March 24).
- Latest Update on Pharmacological Activities of 1,3,4-Oxadiazole Derivatives.
- Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - PMC.
- safety data sheet - INDOFINE Chemical Company, Inc.
- Discovery of 1,3,4-Oxadiazole Derivatives as Broad-Spectrum Antiparasitic Agents. (2024, May 8).
- Role of 1,3,4-oxadiazole Derivatives in Pharmaceutical Chemistry | Open Access Journals. (2015, December 24).
- Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022, April 8).
- SAFETY DATA SHEET - Sigma-Aldrich. (2024, September 6).
- SAFETY DATA SHEET - Fisher Scientific.
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
